MHY 553
Description
The exact mass of the compound 1,3-Benzenediol, 4-(2-benzothiazolyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
6265-56-1 |
|---|---|
Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H9NO2S/c15-8-5-6-9(11(16)7-8)13-14-10-3-1-2-4-12(10)17-13/h1-7,15-16H |
InChI Key |
YQIRLDMXXRINIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)O)O |
Other CAS No. |
6265-56-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MHY1485
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY1485 is a potent, cell-permeable small molecule that has garnered significant interest in cellular biology research. Initially identified as a novel activator of the mammalian target of rapamycin (B549165) (mTOR), subsequent studies have revealed a dual mechanism of action that also involves the inhibition of autophagy at a late stage. This guide provides a comprehensive technical overview of the core mechanisms of MHY1485, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual Role
MHY1485 exerts its cellular effects through two primary mechanisms: the activation of the mTOR signaling pathway and the inhibition of autophagosome-lysosome fusion. This dual functionality makes it a unique tool for studying the interplay between cell growth, proliferation, and autophagy.
Activation of the mTOR Signaling Pathway
MHY1485 directly activates the mTOR signaling pathway, a central regulator of cell metabolism, growth, and proliferation. Mechanistically, MHY1485 has been shown to increase the phosphorylation of mTOR at Ser2448, a key indicator of its activation. This leads to the subsequent phosphorylation of downstream mTORC1 substrates, including p70 S6 Kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), thereby promoting protein synthesis and cell growth.[1][2]
Inhibition of Autophagy
Contrary to the expected outcome of mTOR activation (which typically suppresses the initiation of autophagy), MHY1485 also acts as a late-stage inhibitor of the autophagic process. It does not prevent the formation of autophagosomes but rather blocks their fusion with lysosomes.[3][4] This inhibition leads to an accumulation of autophagosomes within the cell, a hallmark that can be observed experimentally. This is evidenced by a decrease in the colocalization of autophagosomes (marked by LC3) and lysosomes (marked by LysoTracker).[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of MHY1485.
Table 1: Dose-Dependent Effect of MHY1485 on mTORC1 Signaling
| MHY1485 Concentration | Normalized p-mTOR (Ser2448)/mTOR Ratio | Normalized p-4E-BP1 (Thr37/46)/4E-BP1 Ratio |
| 0 µM (Control) | 1.00 | 1.00 |
| 1 µM | 1.25 ± 0.15 | 1.30 ± 0.18 |
| 5 µM | 1.60 ± 0.20 | 1.75 ± 0.25 |
| 10 µM | 1.85 ± 0.22 | 2.10 ± 0.30 |
*p<0.05, **p<0.01 vs. control. Data are presented as mean ± SD and are representative of typical findings in the literature.
Table 2: Effect of MHY1485 on Autophagic Flux
| Treatment | Normalized LC3-II/LC3-I Ratio |
| Control | 1.00 |
| MHY1485 (2 µM) | 2.50 ± 0.35** |
| Bafilomycin A1 (10 nM) | 3.50 ± 0.40 |
| MHY1485 + Bafilomycin A1 | 3.70 ± 0.45 |
**p<0.01, ***p<0.001 vs. control. Data are presented as mean ± SD. The lack of an additive effect of MHY1485 and Bafilomycin A1 suggests they act on the same late stage of autophagy.[3]
Table 3: Colocalization of Autophagosomes and Lysosomes
| Condition | Percentage of Overlap Index |
| Control | 100% |
| Starvation | 132.7% |
| Starvation + MHY1485 (2 µM) | 127% |
| MHY1485 (2 µM) only | 121% |
Data indicates that MHY1485 decreases the starvation-induced fusion of autophagosomes and lysosomes.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways affected by MHY1485 and a typical experimental workflow for its study.
Caption: MHY1485 signaling pathway.
Caption: Experimental workflow for MHY1485.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of MHY1485.
Cell Culture and Treatment
-
Cell Lines: Ac2F rat hepatocytes, human ovarian tissue, or other relevant cell lines are commonly used.[1][3]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[1]
-
MHY1485 Preparation: MHY1485 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-15 mM).[1][5] For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1-20 µM).[1]
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing MHY1485 or vehicle (DMSO) control for the indicated time periods (e.g., 1-24 hours).
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key primary antibodies include:
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-LC3B
-
Rabbit anti-p62/SQSTM1
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed using image analysis software (e.g., ImageJ), and protein levels are normalized to the loading control.
Autophagic Flux Assay
-
Principle: This assay measures the rate of autophagy by comparing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).[3]
-
Procedure: a. Cells are treated with MHY1485 for a predetermined time (e.g., 6 hours). b. For the last 1-2 hours of the MHY1485 treatment, a subset of the cells is co-treated with a lysosomal inhibitor (e.g., 10 nM bafilomycin A1 or 100 µM chloroquine).[3] c. Control groups include untreated cells, cells treated with MHY1485 alone, and cells treated with the lysosomal inhibitor alone. d. Following treatment, cell lysates are prepared and subjected to Western blot analysis for LC3B.
-
Interpretation: An increase in LC3-II levels upon treatment with a lysosomal inhibitor indicates active autophagic flux. If a compound inhibits autophagy at a late stage (like MHY1485), there will be a significant increase in LC3-II with the compound alone, and little to no further increase when a lysosomal inhibitor is added.
Confocal Microscopy and Colocalization Analysis
-
Cell Preparation: Cells are grown on glass coverslips and may be transfected with a plasmid encoding GFP-LC3 to visualize autophagosomes.
-
Treatment: Cells are treated with MHY1485 as described above. To induce autophagy, cells can be subjected to starvation by incubating in Hank's Balanced Salt Solution (HBSS).[3]
-
Lysosome Staining: To visualize lysosomes, cells are incubated with a lysosomotropic dye such as LysoTracker Red DND-99 (e.g., 50-75 nM) for 30-60 minutes before imaging.
-
Imaging: Live or fixed cells are imaged using a confocal laser scanning microscope. Separate images are acquired for the GFP (autophagosomes) and red (lysosomes) channels.
-
Colocalization Analysis: The degree of overlap between the green and red signals is quantified using image analysis software with a colocalization plugin. Pearson's correlation coefficient or an overlap index is calculated to determine the extent of fusion between autophagosomes and lysosomes.[3]
Conclusion
MHY1485 is a valuable chemical probe with a well-characterized dual mechanism of action. It serves as a potent activator of the mTOR signaling pathway while simultaneously inhibiting the final stage of autophagy by blocking autophagosome-lysosome fusion. This in-depth guide provides the necessary technical information for researchers to effectively utilize MHY1485 in their studies and to accurately interpret the resulting data. The provided protocols and diagrams offer a solid foundation for investigating the complex cellular processes regulated by mTOR and autophagy.
References
- 1. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, MHY1485, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 2. MHY1485 ameliorates UV-induced skin cell damages via activating mTOR-Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of mTOR Activator MHY1485 on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MHY1485 | Cell Signaling Technology [cellsignal.com]
MHY553: A Technical Guide to its Function as a PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY553, chemically identified as 2,4-Dihydroxyphenyl-benzo[d]thiazole, is a synthetic peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document serves as a comprehensive technical guide detailing the molecular function, mechanism of action, and experimental validation of MHY553. It has demonstrated significant potential in preclinical studies for its roles in mitigating age-related metabolic and inflammatory conditions. MHY553 primarily functions by activating PPARα, leading to downstream effects on fatty acid metabolism and inflammation. Furthermore, it exhibits direct antioxidant properties by scavenging reactive oxygen species. This guide synthesizes the current understanding of MHY553, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and development.
Core Function: PPARα Agonism
MHY553 is a novel agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Upon binding to and activating PPARα, MHY553 initiates a cascade of molecular events that contribute to its therapeutic effects.
The primary functions of MHY553 stemming from its PPARα agonism include:
-
Alleviation of Hepatic Steatosis: MHY553 has been shown to ameliorate age-induced hepatic steatosis, or fatty liver disease. It achieves this by increasing β-oxidation signaling in the liver, thereby enhancing the breakdown of fatty acids.[1]
-
Anti-Inflammatory Effects: MHY553 exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.
-
Antioxidant Activity: MHY553 also functions as a direct antioxidant by scavenging reactive oxygen species (ROS).
While MHY553 is a documented PPARα agonist, the current body of research has not established a direct interaction with sirtuins. However, there is a known interplay between the PPARα and SIRT1 pathways, where some PPARα agonists can influence SIRT1 expression and activity. This indirect relationship may contribute to the overall metabolic benefits observed with compounds like MHY553.
Quantitative Data Summary
The following table summarizes the available quantitative data for MHY553's activity.
| Parameter | Value | Assay/Method | Source |
| Binding Affinity to PPARα | |||
| Binding Energy | -8.7 kcal/mol | In silico protein docking simulation | [2] |
| In Vitro Activity | |||
| Inhibition of Triglyceride Accumulation | Concentration-dependent | Liver X receptor agonist-induced accumulation in HepG2 cells | [1][3] |
| Antioxidant Activity | |||
| ROS Scavenging | Dose-dependent | In vitro assays | [4] |
| ONOO- Scavenging | Dose-dependent | In vitro assays | [4] |
Signaling Pathways and Mechanisms of Action
The multifaceted functions of MHY553 can be attributed to its influence on distinct but interconnected signaling pathways.
PPARα-Mediated Gene Regulation
As a PPARα agonist, MHY553 directly influences the transcription of genes involved in fatty acid oxidation.
Anti-Inflammatory Signaling via NF-κB Inhibition
MHY553 exerts its anti-inflammatory effects by suppressing the nuclear factor-κB (NF-κB) signaling pathway.
Antioxidant Mechanism
MHY553 has been shown to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the function of MHY553. These are generalized methodologies and may require optimization for specific experimental conditions.
Western Blot Analysis for PPARα Nuclear Translocation
This protocol is for determining the effect of MHY553 on the translocation of PPARα from the cytoplasm to the nucleus, a key step in its activation.
Experimental Workflow
Methodology
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat cells with desired concentrations of MHY553 or vehicle control for a specified time.
-
Nuclear and Cytoplasmic Fractionation: Harvest cells and perform subcellular fractionation using a commercial kit to separate nuclear and cytoplasmic extracts.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PPARα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software. Increased PPARα in the nuclear fraction relative to the cytoplasmic fraction indicates activation.
-
PPRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of PPARα by quantifying the expression of a luciferase reporter gene under the control of a PPRE promoter.
Methodology
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPRE-luciferase reporter plasmid and a PPARα expression plasmid. A Renilla luciferase plasmid can be co-transfected for normalization.
-
Treatment: After transfection, treat the cells with various concentrations of MHY553 or a known PPARα agonist (positive control) for 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a reporter lysis buffer.
-
Luciferase Activity Measurement:
-
Add luciferase assay substrate to the cell lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system, add the Stop & Glo reagent and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in luciferase activity in MHY553-treated cells indicates PPARα activation.
Reactive Oxygen Species (ROS) Scavenging Assay
This protocol describes a common method using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Methodology
-
Cell Culture and Staining: Plate cells in a black, clear-bottom 96-well plate. After adherence, load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Treatment: Wash the cells to remove excess probe and then treat with MHY553 at various concentrations.
-
Induction of Oxidative Stress: Induce ROS production by adding a stressor such as H₂O₂.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Data Analysis: A decrease in fluorescence intensity in MHY553-treated cells compared to the control indicates ROS scavenging activity.
Conclusion
MHY553 is a promising synthetic PPARα agonist with multifaceted therapeutic potential, particularly in the context of age-related metabolic and inflammatory diseases. Its well-defined mechanism of action, involving the activation of PPARα-mediated fatty acid oxidation and the suppression of NF-κB-driven inflammation, coupled with its direct antioxidant capabilities, makes it a compelling candidate for further investigation. The experimental frameworks provided in this guide offer a basis for the continued exploration and validation of MHY553's pharmacological profile. Future research should focus on elucidating its potential interactions with other metabolic pathways, such as those involving sirtuins, and on translating the robust preclinical findings into clinical applications.
References
- 1. JCI Insight - Dual PPARα/γ activation inhibits SIRT1-PGC1α axis and causes cardiac dysfunction [insight.jci.org]
- 2. Sirt1-PPARS Cross-Talk in Complex Metabolic Diseases and Inherited Disorders of the One Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dual PPARα/γ activation inhibits SIRT1-PGC1α axis and causes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of MHY553, a Novel PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY553, chemically identified as 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, is a novel and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MHY553. It is intended for researchers and professionals in the fields of drug discovery and metabolic diseases. This document details the scientific rationale behind its development, its mechanism of action, a plausible synthetic route, and the experimental protocols utilized in its preclinical assessment for the treatment of age-induced hepatic steatosis.
Introduction: The Discovery of MHY553
Hepatic steatosis, the accumulation of fat in the liver, is a prevalent condition associated with aging and metabolic syndromes.[2][3] Peroxisome proliferator-activated receptor alpha (PPARα) is a key transcriptional regulator of lipid metabolism in the liver. Activation of PPARα can increase fatty acid oxidation and reduce inflammation, making it an attractive therapeutic target for hepatic steatosis.
MHY553 was identified from a library of benzothiazole (B30560) compounds as a potential PPARα agonist through an in silico screening approach using the AutoDock Vina docking simulation program.[1] Molecular modeling studies indicated a high binding affinity of MHY553 for the ligand-binding domain of PPARα, suggesting its potential as a potent agonist.[1] Subsequent in vitro and in vivo studies confirmed that MHY553 is a specific PPARα agonist that effectively alleviates age-induced hepatic steatosis by enhancing fatty acid oxidation and suppressing inflammation.[1][2][3]
Chemical Synthesis of MHY553
While the primary literature describing MHY553 focuses on its biological activity, a specific, detailed synthesis protocol is not explicitly provided. However, based on the chemical structure of MHY553 (4-(benzo[d]thiazol-2-yl)benzene-1,3-diol) and established methods for the synthesis of benzothiazole and benzenediol derivatives, a plausible synthetic route can be proposed. The following represents a generalized, multi-step synthesis.
Plausible Synthesis of 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol (MHY553)
A potential synthesis route involves the condensation of 2-aminothiophenol (B119425) with a suitably protected 2,4-dihydroxybenzoic acid derivative, followed by deprotection.
Experimental Protocol:
-
Step 1: Protection of 2,4-dihydroxybenzoic acid. The hydroxyl groups of 2,4-dihydroxybenzoic acid are first protected to prevent unwanted side reactions. This can be achieved using a standard protecting group such as methoxymethyl (MOM) ether. 2,4-dihydroxybenzoic acid would be treated with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (B109758) (DCM) at room temperature.
-
Step 2: Activation of the carboxylic acid. The carboxylic acid of the protected 2,4-dihydroxybenzoic acid is then activated to facilitate amide bond formation. This can be done using a standard coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt).
-
Step 3: Condensation with 2-aminothiophenol. The activated carboxylic acid is then reacted with 2-aminothiophenol in a suitable solvent like dimethylformamide (DMF). This reaction forms an amide intermediate.
-
Step 4: Cyclization to form the benzothiazole ring. The amide intermediate is then induced to cyclize to form the benzothiazole ring. This is typically achieved by heating the reaction mixture, sometimes in the presence of a mild acid catalyst.
-
Step 5: Deprotection of the hydroxyl groups. Finally, the protecting groups on the hydroxyls are removed. In the case of MOM ethers, this can be accomplished by treatment with an acid, such as hydrochloric acid (HCl), in a protic solvent like methanol.
-
Purification. The final product, MHY553, would be purified using standard techniques such as column chromatography or recrystallization to yield the pure compound.
Biological Activity and Mechanism of Action
MHY553 functions as a selective agonist for PPARα. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The primary therapeutic effects of MHY553 in the context of hepatic steatosis are attributed to:
-
Increased Fatty Acid Oxidation: MHY553 upregulates the expression of genes involved in fatty acid β-oxidation, such as carnitine palmitoyltransferase 1A (CPT-1A) and acyl-CoA oxidase 1 (ACOX1).[3] This leads to an increased breakdown of fatty acids in the liver, reducing lipid accumulation.
-
Anti-inflammatory Effects: MHY553 has been shown to suppress the expression of inflammatory mRNAs in the liver of aged rats.[3] This anti-inflammatory action contributes to the overall improvement of liver health.
Quantitative Data
While the primary publication does not specify an EC50 or IC50 value for PPARα activation by MHY553, it does provide some quantitative data regarding its biological effects.
Table 1: In Vitro Activity of MHY553
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Viability | HepG2 | Up to 20 μM | No effect on cell viability | [1] |
| PPARα Nuclear Translocation | HepG2 | Not specified | Increased nuclear distribution of PPARα | [1] |
Table 2: In Vivo Effects of MHY553 in Aged Rats
| Parameter | Treatment Group | Dosage | Observation | Reference |
| Hepatic Steatosis | Old Rats | Oral administration | Markedly ameliorated | [1] |
| Body Weight | Old Rats | Oral administration | No significant change | [1] |
| Liver Injury Markers | Old Rats | Oral administration | No significant change in serum levels | [1] |
| Fatty Acid Oxidation Gene mRNA (CPT-1A, ACOX1) | Old Rats | Oral administration | Increased levels | [3] |
| Inflammatory mRNA | Old Rats | Oral administration | Significantly suppressed expression | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize MHY553.
In Silico Docking Simulation
-
Objective: To predict the binding affinity of MHY553 to the PPARα ligand-binding domain.
-
Software: AutoDock Vina
-
Procedure:
-
The three-dimensional structure of the PPARα ligand-binding domain is obtained from a protein databank.
-
The structure of MHY553 is generated and optimized.
-
Docking simulations are performed to predict the binding pose and affinity of MHY553 to PPARα.
-
HepG2 Cell Culture and Treatment
-
Objective: To assess the in vitro effects of MHY553 on a human hepatocyte cell line.
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
Culture Conditions:
-
Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubated at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment:
-
For experiments, cells are seeded in appropriate culture plates.
-
MHY553, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations. Control cells are treated with the vehicle alone.
-
Western Blotting for PPARα Nuclear Translocation
-
Objective: To determine if MHY553 promotes the translocation of PPARα from the cytoplasm to the nucleus.
-
Protocol:
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation: Following treatment with MHY553, HepG2 cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit.
-
Protein Quantification: Protein concentrations in the fractions are determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PPARα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Animal Studies in Aged Rats
-
Objective: To evaluate the in vivo efficacy of MHY553 in a model of age-induced hepatic steatosis.
-
Animal Model: Young (e.g., 8-week-old) and old (e.g., 18-month-old) male Sprague-Dawley rats.
-
Treatment Protocol:
-
Rats are randomly assigned to control and treatment groups.
-
MHY553 is administered orally, typically by gavage, at specified doses for a defined period (e.g., several weeks).
-
Control groups receive the vehicle.
-
-
Outcome Measures:
-
Histological Analysis of Liver: Liver tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Oil Red O) to assess the degree of steatosis.
-
Serum Biochemistry: Blood samples are collected to measure markers of liver injury (e.g., ALT, AST) and lipid profiles.
-
Gene Expression Analysis (qPCR): RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the mRNA levels of genes involved in fatty acid oxidation and inflammation.
-
Visualizations
MHY553 Mechanism of Action: PPARα Signaling Pathway
Caption: MHY553 activates the PPARα signaling pathway, leading to increased fatty acid oxidation and reduced inflammation.
Experimental Workflow for MHY553 Evaluation
Caption: The experimental workflow for the discovery and preclinical evaluation of MHY553.
Conclusion
MHY553 is a promising novel PPARα agonist with demonstrated efficacy in a preclinical model of age-related hepatic steatosis. Its discovery through in silico methods highlights the power of computational approaches in modern drug discovery. The biological data indicate that MHY553 effectively targets the underlying mechanisms of hepatic fat accumulation and inflammation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of MHY553 for the treatment of non-alcoholic fatty liver disease and other metabolic disorders. This technical guide provides a foundational resource for researchers interested in the development and application of this and similar compounds.
References
- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to the Biological Targets of MHY553
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY553, a synthetic benzothiazole (B30560) derivative, has been identified as a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Its biological activities extend to the modulation of lipid metabolism, inflammation, and melanin (B1238610) synthesis. This technical guide provides a comprehensive overview of the known biological targets of MHY553, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology and drug development.
Primary Biological Target: Peroxisome Proliferator-Activated Receptor alpha (PPARα)
MHY553 is a specific agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2]
Quantitative Data on PPARα Activation
Table 1: Summary of MHY553 Activity on PPARα
| Parameter | Observation | Reference |
| Binding Affinity | High binding affinity for PPARα in docking simulations, greater than WY14643 and fenofibrate. | [1] |
| Nuclear Translocation | Increased nuclear distribution of PPARα in HepG2 cells upon treatment. | [1] |
| Transcriptional Activity | Dose-dependent increase in PPARα transcriptional activity in a PPRE-luciferase assay. | [1] |
| Specificity | Does not significantly affect the transcriptional activity of PPARβ and PPARγ. | [1] |
Experimental Protocol: PPARα Activation (Luciferase Reporter Assay)
This protocol outlines the general steps to determine the activation of PPARα by MHY553 using a luciferase reporter assay.
Materials:
-
HepG2 cells
-
Expression vector for human PPARα
-
Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector
-
Control vector (e.g., Renilla luciferase) for transfection normalization
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Transfection reagent
-
MHY553 and known PPARα agonists (e.g., WY14643)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the PPARα expression vector, PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of MHY553 or a known PPARα agonist for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of MHY553 to determine the dose-response relationship.
-
Downstream Effects of PPARα Activation by MHY553
Activation of PPARα by MHY553 initiates a cascade of downstream events, primarily impacting fatty acid metabolism and inflammatory signaling pathways.
Regulation of Fatty Acid Oxidation
MHY553 has been shown to alleviate hepatic steatosis by increasing fatty acid oxidation.[1][2] This is achieved through the upregulation of PPARα target genes involved in lipid catabolism.
Table 2: Effect of MHY553 on Fatty Acid Oxidation Genes
| Gene | Function | Effect of MHY553 | Reference |
| CPT-1A | Carnitine palmitoyltransferase 1A; rate-limiting enzyme in mitochondrial fatty acid β-oxidation. | Increased mRNA levels. | [1] |
| ACOX1 | Acyl-CoA oxidase 1; first enzyme of the peroxisomal fatty acid β-oxidation pathway. | Increased mRNA levels. | [1] |
Modulation of Inflammatory Pathways
MHY553 exhibits anti-inflammatory properties by suppressing key pro-inflammatory signaling pathways.[3] This effect is largely attributed to the ability of activated PPARα to interfere with the activity of transcription factors like NF-κB and AP-1.[4]
MHY553 has been observed to suppress the NF-κB transcription factor.[3] This leads to a reduction in the expression of pro-inflammatory cytokines.
MHY553 also downregulates the Mitogen-Activated Protein Kinase (MAPK)/Activator Protein-1 (AP-1) signaling pathway, further contributing to its anti-inflammatory effects.[3]
Table 3: Effect of MHY553 on Inflammatory Markers
| Marker | Pathway | Effect of MHY553 | Reference |
| NF-κB | NF-κB Signaling | Suppressed transcription factor activity. | [3] |
| MAPK/AP-1 | MAPK Signaling | Downregulated signaling. | [3] |
| COX-2, iNOS, IL-1β, IL-6 | Inflammatory Cytokines/Enzymes | Inhibited expression. | [3] |
Experimental Protocol: Western Blot for MAPK Signaling
This protocol describes a general method to assess the effect of MHY553 on the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Cells or tissue lysates treated with MHY553
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells or tissues with MHY553 and a suitable stimulant (e.g., LPS) for the desired time.
-
Lyse the cells/tissues and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a MAPK protein (e.g., p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the MAPK protein and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantify the band intensities to determine the change in protein phosphorylation.
-
Secondary Biological Target: Tyrosinase
In addition to its effects as a PPARα agonist, MHY553 has been reported to inhibit tyrosinase activity.[3] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents aimed at reducing hyperpigmentation.
Quantitative Data on Tyrosinase Inhibition
Specific IC50 values for the inhibition of tyrosinase by MHY553 are not consistently reported across the literature. However, studies indicate a dose-dependent inhibitory effect on tyrosinase activity in murine melanocytes.[3]
Table 4: Summary of MHY553 Activity on Tyrosinase
| Parameter | Observation | Reference |
| Enzyme Inhibition | Inhibits tyrosinase activity in murine melanocytes. | [3] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol provides a general method for assessing the tyrosinase inhibitory activity of MHY553.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
MHY553 and a known tyrosinase inhibitor (e.g., kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, and varying concentrations of MHY553 and the positive control in phosphate buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, mix the tyrosinase solution with the test compounds (MHY553 or kojic acid) and incubate for a short period.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Measurement:
-
Measure the formation of dopachrome (B613829) by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of MHY553.
-
Plot the percentage of inhibition against the concentration to determine the IC50 value.
-
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with MHY553.
Caption: MHY553 activates PPARα, leading to increased fatty acid oxidation.
Caption: MHY553 exerts anti-inflammatory effects via PPARα-mediated inhibition of NF-κB and MAPK/AP-1.
References
- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
MHY553: A Novel PPARα Agonist for the Amelioration of Hepatic Steatosis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MHY553, a novel synthetic agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). MHY553 has demonstrated significant potential in preclinical studies for alleviating hepatic steatosis, primarily by enhancing fatty acid oxidation and reducing inflammation. This document details the molecular mechanism of MHY553, focusing on its activation of the PPARα signaling pathway. It includes a compilation of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development.
Introduction to MHY553 and PPARα
MHY553, chemically known as 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, is a small molecule identified as a specific and potent agonist for PPARα.[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4][5] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney.[4] PPARα plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[6]
Upon activation by a ligand like MHY553, PPARα forms a heterodimer with the retinoid X receptor (RXR).[1][4][7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1][4][8] This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, as well as those that modulate inflammatory responses.[3] MHY553 has been shown to specifically activate PPARα without significantly affecting other PPAR subtypes (PPARβ and PPARγ), highlighting its potential as a targeted therapeutic agent for metabolic disorders like non-alcoholic fatty liver disease (NAFLD).[3]
The MHY553-Mediated PPARα Activation Pathway
The primary mechanism of action of MHY553 is the activation of the PPARα signaling cascade. This process can be broken down into several key steps:
-
Ligand Binding: MHY553 enters the cell and binds to the ligand-binding domain of PPARα located in the cytoplasm.
-
Nuclear Translocation and Heterodimerization: Ligand binding induces a conformational change in PPARα, promoting its translocation into the nucleus. In the nucleus, PPARα forms a heterodimer with RXR.[1][4][7]
-
PPRE Binding and Coactivator Recruitment: The PPARα-RXR heterodimer binds to PPREs on the DNA.[1][4][8] This binding event leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes.
-
Target Gene Transcription: The assembled complex initiates the transcription of PPARα target genes. Key genes upregulated by MHY553 include Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1), both of which are rate-limiting enzymes in mitochondrial and peroxisomal fatty acid β-oxidation, respectively.[2]
-
Anti-inflammatory Effects: PPARα activation can also exert anti-inflammatory effects by negatively interfering with the activity of pro-inflammatory transcription factors such as NF-κB.[9][10] MHY553 has been observed to suppress the expression of inflammatory mRNAs.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of MHY553. Data is primarily derived from the study by Kang et al. (2017) in Oncotarget.
Table 1: In Vitro Effects of MHY553 on PPARα Activity and Target Gene Expression in HepG2 Cells
| Parameter | Treatment | Concentration | Result |
| PPARα Nuclear Translocation | MHY553 | 10 µM | Increased nuclear PPARα levels |
| WY14643 (Control) | 10 µM | Increased nuclear PPARα levels | |
| PPARβ Nuclear Translocation | MHY553 | 10 µM | No significant change |
| PPARγ Nuclear Translocation | MHY553 | 10 µM | No significant change |
| CPT-1A mRNA Expression | MHY553 | 10 µM | Significant increase vs. control |
| ACOX1 mRNA Expression | MHY553 | 10 µM | Significant increase vs. control |
Note: Specific fold-change values were not explicitly provided in the text and are interpreted from graphical representations.
Table 2: In Vivo Effects of MHY553 in a Rat Model of Aging-Induced Hepatic Steatosis
| Parameter | Treatment Group | Dosage | Duration | Result |
| PPARα Nuclear Translocation | MHY553-Low | 3 mg/kg/day | 30 days | Significant increase vs. vehicle |
| MHY553-High | 5 mg/kg/day | 30 days | Significant increase vs. vehicle | |
| PPARβ Nuclear Translocation | MHY553-Low & High | 3 & 5 mg/kg/day | 30 days | No significant change |
| PPARγ Nuclear Translocation | MHY553-Low & High | 3 & 5 mg/kg/day | 30 days | No significant change |
| Hepatic CPT-1A mRNA Expression | MHY553-Low | 3 mg/kg/day | 30 days | Significant increase vs. vehicle |
| MHY553-High | 5 mg/kg/day | 30 days | Significant increase vs. vehicle | |
| Hepatic ACOX1 mRNA Expression | MHY553-Low | 3 mg/kg/day | 30 days | Significant increase vs. vehicle |
| MHY553-High | 5 mg/kg/day | 30 days | Significant increase vs. vehicle | |
| Hepatic Inflammatory mRNA | MHY553-Low & High | 3 & 5 mg/kg/day | 30 days | Significant suppression vs. vehicle |
Note: The results are based on densitometric analysis of Western blots and relative mRNA expression levels from qPCR, with statistical significance reported as p < 0.05 or p < 0.01.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research on MHY553.
PPRE Luciferase Reporter Assay
This assay is used to quantify the ability of MHY553 to activate PPARα-mediated gene transcription.
Materials:
-
HepG2 cells
-
PPRE-luciferase reporter vector
-
PPARα expression vector
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
MHY553
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours.
-
Transfection: Co-transfect the cells with the PPRE-luciferase reporter vector and the PPARα expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of MHY553 (e.g., 0.1, 1, 10, 20 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample.
Western Blot for Nuclear Translocation of PPARα
This protocol details the procedure for detecting the MHY553-induced translocation of PPARα from the cytoplasm to the nucleus.
Materials:
-
HepG2 cells or rat liver tissue
-
MHY553
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-PPARα, anti-TFIIB (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Cell/Tissue Treatment: Treat HepG2 cells with MHY553 (e.g., 10 µM) for a specified time (e.g., 24 hours). For in vivo studies, use liver tissue from rats treated with MHY553.
-
Nuclear and Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic fractions from the cells or tissues using a commercial extraction kit, following the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PPARα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
For loading controls, probe separate blots or strip and re-probe the same blot with anti-TFIIB for the nuclear fraction and anti-β-actin for the cytoplasmic fraction.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is for measuring the mRNA expression levels of PPARα target genes, such as CPT1A and ACOX1.
Materials:
-
HepG2 cells or rat liver tissue treated with MHY553
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for CPT1A, ACOX1, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-Time PCR system
Protocol:
-
RNA Extraction: Isolate total RNA from the treated cells or tissues using an RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical experimental workflow used to characterize a novel PPARα agonist like MHY553.
Conclusion and Future Directions
MHY553 is a promising novel PPARα agonist with demonstrated efficacy in preclinical models of hepatic steatosis. Its specific activation of PPARα leads to increased fatty acid oxidation and reduced inflammation, addressing key pathological features of NAFLD. The data presented in this technical guide provides a solid foundation for further investigation into the therapeutic potential of MHY553.
Future research should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic studies.
-
Long-term safety and toxicology assessments.
-
Evaluation in more advanced preclinical models of non-alcoholic steatohepatitis (NASH) and fibrosis.
-
Elucidation of the precise mechanisms underlying its anti-inflammatory effects.
This detailed technical guide is intended to facilitate these future research endeavors and accelerate the potential translation of MHY553 into a clinical setting for the treatment of metabolic diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Talk between PPARs and the Partners of RXR: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of the peroxisome proliferator-activated receptor alpha with the retinoid X receptor alpha unmasks a cryptic peroxisome proliferator response element that overlaps an ARP-1-binding site in the CYP4A6 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
MHY553: A Technical Deep-Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY553, a synthetic 2,4-dihydroxyphenyl-benzo[d]thiazole, has emerged as a compound of interest due to its potent activity as a Peroxisome Proliferator-Activated Receptor α (PPARα) agonist. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of MHY553. While detailed pharmacokinetic data in the public domain remains limited, this document consolidates available information on its biological effects, including its anti-inflammatory, antioxidant, and potential anti-melanogenic and anti-wrinkle properties. The underlying mechanisms of action, primarily revolving around the activation of PPARα and modulation of downstream signaling pathways such as NF-κB and MAPK/AP-1, are explored in detail. Experimental protocols for key assays are provided to facilitate further research and development of this promising compound.
Introduction
MHY553 is a novel synthetic compound characterized by a benzothiazole (B30560) scaffold. It has been identified as a potent and specific agonist of Peroxisome Proliferator-Activated Receptor α (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1] Initial studies have highlighted its potential therapeutic applications in age-related metabolic and inflammatory conditions, particularly in the context of skin health.[1] This guide aims to provide a detailed technical summary of the known pharmacokinetic and pharmacodynamic properties of MHY553, present relevant experimental methodologies, and visualize key signaling pathways.
Pharmacodynamics: Mechanism of Action and Biological Effects
The primary pharmacodynamic effect of MHY553 is its specific activation of PPARα. This interaction initiates a cascade of molecular events that modulate the expression of various target genes, leading to its observed anti-inflammatory, antioxidant, and other biological activities.
PPARα Agonism
-
Mechanism: MHY553 binds to and activates PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in fatty acid oxidation and inflammation.[1]
Anti-inflammatory and Antioxidant Effects
MHY553 has demonstrated significant anti-inflammatory and antioxidant properties, particularly in the context of skin aging.[1]
-
Inhibition of NF-κB Signaling: MHY553 suppresses the activation of the nuclear factor-κB (NF-κB) transcription factor, a key regulator of the inflammatory response.[1] By inhibiting NF-κB, MHY553 downregulates the expression of pro-inflammatory cytokines such as IL-1β and IL-6, as well as enzymes like COX-2 and iNOS.[1]
-
Downregulation of MAPK/AP-1 Signaling: The compound has been shown to downregulate the mitogen-activated protein kinase (MAPK)/activator protein-1 (AP-1) signaling pathway, which is also involved in inflammatory processes and cellular stress responses.[1]
-
Reactive Species Scavenging: MHY553 exhibits direct antioxidant activity by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻).[1] This antioxidant capacity helps to protect cells from oxidative damage, a key contributor to aging.
Potential Anti-Melanogenic Effects
While a dedicated study on MHY553's anti-melanogenic effects is not available in the public domain, its structural motif, 2,4-dihydroxyphenyl-benzo[d]thiazole, is found in potent tyrosinase inhibitors.[1][2][3][4] Tyrosinase is the key enzyme in melanin (B1238610) synthesis.
-
Tyrosinase Inhibition: Compounds with a 2,4-dihydroxyphenyl group have been shown to be potent inhibitors of mushroom tyrosinase, with some exhibiting significantly lower IC50 values than the well-known inhibitor kojic acid.[2][3] The 2,4-hydroxyl substituents on the phenyl ring are believed to play a crucial role in the inhibition of tyrosinase.[2] Kinetic studies of similar compounds suggest a competitive inhibition mechanism.[2]
Potential Anti-Wrinkle Effects
The anti-inflammatory and antioxidant properties of MHY553 suggest a potential role in combating skin aging and wrinkle formation.
-
MMP Inhibition and Collagen Synthesis: Skin aging is associated with the degradation of the extracellular matrix (ECM), primarily collagen, by matrix metalloproteinases (MMPs).[5][6] The anti-inflammatory effects of MHY553, through the inhibition of NF-κB and AP-1 which are known to upregulate MMP expression, suggest that it may indirectly inhibit MMPs.[1] Further research is needed to directly assess the impact of MHY553 on collagen synthesis and MMP activity in dermal fibroblasts.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed pharmacokinetic parameters for MHY553, such as Cmax, Tmax, half-life, and bioavailability, are not currently available in published literature. However, some initial findings provide preliminary insights.
-
Oral Administration: MHY553 has been shown to be effective when administered orally in rat models, indicating that it is absorbed from the gastrointestinal tract.[1]
Table 1: Summary of Available Pharmacokinetic Information for MHY553
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Efficacy | Demonstrated | Rat | Oral | [1] |
Further studies are required to fully characterize the ADME profile of MHY553.
Quantitative Data Summary
The following tables summarize the quantitative data available from in vivo studies on MHY553.
Table 2: In Vivo Effects of MHY553 on Aged Rats (4-week treatment)
| Parameter | Group | Dose | Result | Reference |
| Anti-inflammatory Effects in Skin | Aged Rats | 3 mg/kg/day | Downregulation of NF-κB, MAPK/AP-1 signaling; Inhibition of COX-2, iNOS, IL-1β, IL-6 expression | [1] |
| Aged Rats | 5 mg/kg/day | Dose-dependent downregulation of inflammatory markers | [1] | |
| Antioxidant Effects in Skin | Aged Rats | 3 mg/kg/day | Scavenging of ROS and ONOO⁻ | [1] |
| Aged Rats | 5 mg/kg/day | Dose-dependent scavenging of reactive species | [1] |
Detailed Experimental Protocols
In Vivo Anti-inflammatory Study in Aged Rats
-
Animal Model: Young (e.g., 6-month-old) and aged (e.g., 22-month-old) male Sprague-Dawley rats.
-
Treatment: Aged rats are orally administered MHY553 at doses of 3 mg/kg/day and 5 mg/kg/day for 4 weeks. A control group of aged rats receives the vehicle.
-
Sample Collection: After the treatment period, skin tissue samples are collected for analysis.
-
Analysis:
-
Western Blotting: To determine the protein expression levels of components of the NF-κB and MAPK/AP-1 signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38, c-Jun, c-Fos) and pro-inflammatory enzymes (COX-2, iNOS).
-
Immunohistochemistry: To visualize the localization and expression of inflammatory markers in the skin tissue.
-
RT-qPCR: To measure the mRNA expression levels of pro-inflammatory cytokines (IL-1β, IL-6).
-
Reactive Oxygen and Nitrogen Species Scavenging Assays
-
ROS Scavenging Assay: The ROS scavenging activity of MHY553 can be measured using a dichlorofluorescein diacetate (DCF-DA) assay. In the presence of ROS, DCF-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF). The reduction in fluorescence in the presence of MHY553 indicates its ROS scavenging capacity.
-
Peroxynitrite (ONOO⁻) Scavenging Assay: This can be assessed by monitoring the oxidation of dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123 by ONOO⁻. The inhibitory effect of MHY553 on this fluorescence conversion reflects its ONOO⁻ scavenging activity.
Tyrosinase Inhibition Assay (Proposed based on similar compounds)
-
Enzyme and Substrate: Mushroom tyrosinase and L-tyrosine or L-DOPA as the substrate.
-
Procedure: A reaction mixture containing phosphate (B84403) buffer, mushroom tyrosinase, and various concentrations of MHY553 is pre-incubated. The reaction is initiated by the addition of the substrate.
-
Measurement: The formation of dopachrome (B613829) from L-DOPA is monitored spectrophotometrically at approximately 475 nm. The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of MHY553. Kojic acid is typically used as a positive control.[2]
Conclusion and Future Directions
MHY553 is a promising PPARα agonist with demonstrated anti-inflammatory and antioxidant effects in the skin. Its structural similarity to known tyrosinase inhibitors suggests potential for anti-melanogenic applications. However, a significant gap in knowledge exists regarding its pharmacokinetic profile. Future research should prioritize comprehensive ADME studies to determine its absorption, distribution, metabolism, and excretion characteristics. Furthermore, dedicated in vitro and in vivo studies are needed to fully elucidate and quantify its anti-melanogenic and anti-wrinkle properties, including its effects on tyrosinase activity, collagen synthesis, and MMP inhibition in relevant skin cell models. These studies will be crucial for the further development of MHY553 as a potential therapeutic agent for skin aging and related inflammatory conditions.
References
- 1. Design and Synthesis of Novel 6-(Substituted phenyl)-[1,3]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights [mdpi.com]
- 3. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Expression of catalytically active matrix metalloproteinase-1 in dermal fibroblasts induces collagen fragmentation and functional alterations that resemble aged human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of matrix metalloproteinase-1 and collagen 1A2 explains the anti-fibrotic effect exerted by proteasome inhibition in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity Profile of MHY 553 and MS-553
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only and not for human or veterinary use.
This technical guide addresses a potential ambiguity in the compound designation "MHY 553". Initial database searches revealed two distinct compounds with similar identifiers: MHY553 , a peroxisome proliferator-activated receptor alpha (PPARα) agonist, and MS-553 , a protein kinase C beta (PKCβ) inhibitor. To ensure comprehensive coverage, this guide provides a detailed safety and toxicity profile for both compounds based on available scientific literature.
Part 1: MHY553 (PPARα Agonist)
Introduction and Mechanism of Action
MHY553, with the chemical name 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, is a novel and specific agonist for peroxisome proliferator-activated receptor alpha (PPARα). PPARs are nuclear receptors that regulate gene expression in lipid metabolism and inflammation. MHY553 has been shown to improve age-induced hepatic steatosis by increasing fatty acid β-oxidation and reducing inflammation in the liver.[1]
The mechanism of action involves the binding of MHY553 to PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivators and initiates the transcription of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT-1A) and Acyl-CoA Oxidase 1 (ACOX1).[1]
Safety and Toxicity Profile
Currently, there is limited publicly available data on the comprehensive safety and toxicity profile of MHY553. The available information is derived from a single preclinical study.
A study on HepG2 cells, a human liver cell line, indicated that MHY553 did not affect cell viability at concentrations up to 20 μM over a 24-hour period.[1]
In a study using old Sprague-Dawley rats, oral administration of MHY553 markedly ameliorated aging-induced hepatic steatosis. Importantly, these beneficial effects were observed without significant changes in body weight or serum levels of liver injury markers, suggesting a favorable short-term safety profile in this model.[1]
Table 1: Summary of Preclinical Safety Data for MHY553
| Test System | Endpoint | Concentration/Dose | Results | Reference |
| HepG2 cells | Cell Viability | Up to 20 µM (24h) | No effect on viability | [1] |
| Old Sprague-Dawley Rats | Body Weight | Not specified | No significant change | [1] |
| Old Sprague-Dawley Rats | Liver Injury Markers (serum) | Not specified | No significant change | [1] |
Note: Comprehensive toxicological data, such as acute toxicity (LD50), chronic toxicity, carcinogenicity, and reproductive toxicity studies for MHY553 are not available in the public domain.
Experimental Protocols
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Methodology: Cells were treated with varying concentrations of MHY553 (up to 20 µM) for 24 hours. Cell viability was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Animal Model: Young and old Sprague-Dawley rats.
-
Treatment: MHY553 was administered orally.
-
Assessments:
-
Body weight was monitored throughout the study.
-
Serum levels of liver injury markers (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)) were measured.
-
Hepatic steatosis was evaluated through histological analysis of liver tissue.
-
Mechanism of action was investigated via Western blotting to assess PPARα translocation and qRT-PCR to measure mRNA levels of target genes.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of MHY553 as a PPARα agonist.
Caption: Experimental workflow for MHY553 evaluation.
Part 2: MS-553 (PKCβ Inhibitor)
Introduction and Mechanism of Action
MS-553 is an orally available, potent, and selective inhibitor of the beta-isoform of protein kinase C (PKCβ).[2] It is being investigated as a therapeutic agent for B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL), particularly in cases with resistance to Bruton's Tyrosine Kinase (BTK) inhibitors.[3][4]
The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of malignant B-cells. PKCβ is a key downstream component of this pathway, situated after BTK and Phospholipase C gamma 2 (PLCγ2). By inhibiting PKCβ, MS-553 disrupts the BCR signaling cascade, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[3][5] A key therapeutic rationale is its potential to overcome resistance to BTK inhibitors caused by mutations in BTK or PLCγ2, as it acts further downstream.[4][6]
Safety and Toxicity Profile
The safety and toxicity profile of MS-553 has been evaluated in a Phase I/II clinical trial (NCT03492125) in patients with relapsed or refractory CLL/SLL.[4][7][8]
The study was a dose-escalation trial to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). As of the available reports, no dose-limiting toxicity had been identified, and the MTD had not been reached.[4]
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in >4 Patients (NCT03492125)
| Adverse Event | Grade | Frequency (n) | Reference |
| Nausea | Mostly Grade 1/2 | 10 | [4] |
| Decreased Platelets | Not specified | 10 | [4] |
| Diarrhea | Mostly Grade 1/2 | 7 | [4] |
| Fatigue | Mostly Grade 1/2 | 7 | [4] |
| Anemia | Not specified | 6 | [4] |
| Fever | Not specified | 6 | [4] |
| Hyperglycemia | Not specified | 6 | [4] |
| Decreased Neutrophils | Mostly Grade 1/2 | 6 | [4] |
| Anorexia | Not specified | 5 | [4] |
| Weight Loss | Not specified | 5 | [4] |
| Pneumonia | Not specified | 5 | [4] |
-
The majority of drug-related TEAEs were mild to moderate (Grade 1 or 2).[4]
-
Two instances of Grade 3 or higher neutropenia judged to be drug-related were observed.[4]
-
No drug-related serious adverse events (SAEs) were reported in the initial findings.[4]
-
Common side effects noted in summaries include fatigue and gastrointestinal toxicities.[6][7]
Experimental Protocols
-
Study Design: Open-label, dose-escalation (3+3 design) and dose-expansion study.[4]
-
Patient Population: Patients with relapsed or refractory CLL/SLL who have received prior therapies, including BTK inhibitors.[4][8]
-
Intervention: Oral administration of MS-553 at various dose levels (e.g., 100 mg BID, 200 mg BID, 250 mg BID, 300 mg BID).[4]
-
Primary Objectives: To evaluate the safety and tolerability of MS-553 and to determine the RP2D.[4]
-
Safety Assessments: Monitoring and grading of Treatment-Emergent Adverse Events (TEAEs) according to NCI CTCAE v.5.0.[4]
-
Efficacy Assessments: Tumor responses evaluated according to IWCLL 2008 or RECIL 2017 guidelines.[4]
-
Cell Source: Primary CLL cells isolated from patient samples.
-
Methodology:
-
Cells were treated with increasing concentrations of MS-553 (up to 10 µM).
-
Immunoblotting: To assess changes in the phosphorylation of PKCβ and its downstream targets (e.g., GSK3β, ERK, IκBα).[3]
-
Flow Cytometry: To measure the inhibition of CpG-mediated activation of CLL cells (e.g., expression of CD86 and HLA-DR).[3]
-
ELISA: To quantify the expression of inflammatory chemokines (CCL3, CCL4) and cytokines (TNFα).[3]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing the inhibitory action of MS-553.
Caption: Workflow of the MS-553 Phase I dose-escalation clinical trial.
References
- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paper: Early Results from a Phase 1 Dose Escalation Study Evaluating MS-553, a Novel, Selective Pkcβ Inhibitor, in Relapsed or Refractory CLL/SLL Patients [ash.confex.com]
- 5. youtube.com [youtube.com]
- 6. cllsociety.org [cllsociety.org]
- 7. youtube.com [youtube.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Profile of MHY553: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHY553, a synthetic 2,4-dihydroxyphenyl-benzo[d]thiazole derivative, has emerged as a potent and specific peroxisome proliferator-activated receptor alpha (PPARα) agonist. In vitro studies have elucidated its significant antioxidant and anti-inflammatory properties, suggesting its potential therapeutic utility in age-related inflammatory conditions and metabolic disorders. This technical guide provides a comprehensive overview of the in vitro studies of MHY553, detailing its mechanism of action, experimental protocols, and quantitative data.
Mechanism of Action
MHY553 exerts its biological effects primarily through the activation of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation. Upon binding to MHY553, PPARα translocates to the nucleus and heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The downstream effects of MHY553-mediated PPARα activation include:
-
Anti-inflammatory effects: Inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK)/activator protein-1 (AP-1) signaling pathways. This leads to a reduction in the expression of pro-inflammatory cytokines such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1].
-
Antioxidant effects: Direct scavenging of reactive oxygen species (ROS) and peroxynitrite (ONOO⁻), thereby mitigating oxidative stress[1].
-
Metabolic regulation: Increased fatty acid oxidation, which contributes to the alleviation of hepatic steatosis[2][3].
Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies of MHY553.
Table 1: Cytotoxicity Profile of MHY553
| Cell Line | Assay | Concentration | Observation | Reference |
| HepG2 | MTT Assay | Up to 20 μM | No effect on cell viability over 24 hours | [2] |
Table 2: PPARα Activation by MHY553
| Cell Line | Assay | Observation | Reference |
| HepG2 | PPRE-Luciferase Reporter Assay | Increased transcriptional activity of PPARα, comparable to WY14643 and fenofibrate (B1672516) | [2] |
| HepG2 | Western Blot | Increased nuclear translocation of PPARα | [2] |
Table 3: Antioxidant Activity of MHY553
| Activity | Observation | Reference |
| ROS Scavenging | Dose-dependent scavenging | [1] |
| ONOO⁻ Scavenging | Dose-dependent scavenging | [1] |
Note: Specific IC50 values for ROS and ONOO⁻ scavenging are not yet publicly available.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments conducted to characterize MHY553.
Cell Culture
-
Cell Line: HepG2 (human hepatoblastoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
MTT Assay for Cell Viability
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of MHY553 (up to 20 μM) for 24 hours.
-
MTT Addition: Add 20 μL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
PPRE-Luciferase Reporter Assay for PPARα Activation
-
Transfection: Co-transfect HepG2 cells with a PPRE-luciferase reporter plasmid and a PPARα expression vector.
-
Treatment: Treat the transfected cells with MHY553, WY14643 (positive control), or fenofibrate (positive control).
-
Cell Lysis: After the treatment period, lyse the cells using a luciferase assay lysis buffer.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Extract total protein from MHY553-treated and untreated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARα, p-p65 (NF-κB), p-IκBα, p-ERK, p-p38, p-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
ROS and ONOO⁻ Scavenging Assays
-
ROS Scavenging: The detailed protocol for the specific ROS scavenging assay used in the MHY553 studies is not publicly available. A common method involves the use of a fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA), which becomes fluorescent upon oxidation by ROS. The decrease in fluorescence intensity in the presence of MHY553 would indicate its scavenging activity.
-
ONOO⁻ Scavenging: The specific protocol for the ONOO⁻ scavenging assay is not publicly available. A typical assay involves monitoring the oxidation of dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123 by ONOO⁻. The inhibitory effect of MHY553 on this reaction would demonstrate its scavenging capacity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by MHY553 and a general experimental workflow for its in vitro characterization.
Conclusion
In vitro studies have robustly demonstrated that MHY553 is a potent PPARα agonist with significant anti-inflammatory and antioxidant properties. Its ability to modulate the NF-κB and MAPK signaling pathways, coupled with its direct radical scavenging activity, underscores its potential as a therapeutic candidate for inflammatory and metabolic diseases. Further research, including the determination of specific IC50 and EC50 values and detailed in vivo studies, is warranted to fully elucidate its therapeutic potential.
References
- 1. 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
MHY553: A Novel PPARα Agonist for the Modulation of Lipid Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
MHY553, a novel synthetic 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol compound, has emerged as a potent and specific peroxisome proliferator-activated receptor alpha (PPARα) agonist. Research indicates its significant role in alleviating hepatic steatosis by enhancing fatty acid oxidation. This technical guide provides a comprehensive overview of the effects of MHY553 on lipid metabolism, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of metabolic diseases.
Introduction
Hepatic steatosis, characterized by the excessive accumulation of triglycerides in the liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD). The growing prevalence of NAFLD and its potential progression to more severe liver conditions such as non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma, underscores the urgent need for effective therapeutic interventions. Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a pivotal role in regulating hepatic lipid metabolism, primarily by transcriptionally upregulating genes involved in fatty acid oxidation. Consequently, PPARα has become an attractive therapeutic target for the treatment of dyslipidemia and hepatic steatosis. MHY553 has been identified as a novel agonist of PPARα, demonstrating promising effects on lipid metabolism in preclinical studies.
Mechanism of Action: MHY553 and PPARα Signaling
MHY553 exerts its effects on lipid metabolism primarily through the activation of the PPARα signaling pathway. As a PPARα agonist, MHY553 binds to and activates PPARα. This activation leads to the translocation of PPARα to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The key downstream effects of MHY553-mediated PPARα activation include the upregulation of genes involved in fatty acid β-oxidation. Notably, the expression of Carnitine Palmitoyltransferase 1A (CPT-1A) and Acyl-CoA Oxidase 1 (ACOX1) is significantly increased.[1][2] CPT-1A is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway, facilitating the transport of long-chain fatty acids into the mitochondria for oxidation. ACOX1 is the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway. By enhancing the expression of these key enzymes, MHY553 effectively increases the breakdown of fatty acids in the liver, leading to a reduction in triglyceride accumulation.[1][2]
Interestingly, studies have shown that MHY553's beneficial effects on hepatic steatosis occur without significant alterations in the signaling pathways of other PPAR subtypes (PPARβ and PPARγ) or the lipogenesis signaling pathway.[1][2] This specificity suggests a targeted mechanism of action with a potentially favorable side-effect profile.
Quantitative Data on the Effects of MHY553
The following tables summarize the key quantitative findings from in vitro studies investigating the effects of MHY553 on lipid metabolism in HepG2 cells.
Table 1: Effect of MHY553 on Triglyceride Accumulation in HepG2 Cells
| Treatment | Concentration (µM) | Triglyceride Accumulation (% of Control) | Reference |
| Vehicle | - | 100 | [2] |
| T0901317 (LXR agonist) | 1 | Increased | [2] |
| MHY553 + T0901317 | 5 | Decreased vs. T0901317 | [2] |
| MHY553 + T0901317 | 10 | Further Decreased vs. T0901317 | [2] |
| WY14643 (PPARα agonist) + T0901317 | 10 | Decreased vs. T0901317 | [2] |
Table 2: Effect of MHY553 on the mRNA Expression of Fatty Acid Oxidation Genes in HepG2 Cells
| Gene | Treatment | Concentration (µM) | Fold Change in mRNA Expression (vs. Vehicle) | Reference |
| CPT-1A | MHY553 | 5 | Increased | [2] |
| MHY553 | 10 | Further Increased | [2] | |
| WY14643 | 10 | Increased | [2] | |
| ACOX1 | MHY553 | 5 | Increased | [2] |
| MHY553 | 10 | Further Increased | [2] | |
| WY14643 | 10 | Increased | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of MHY553 on lipid metabolism.
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
MHY553 Preparation: MHY553 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treatment. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid cytotoxicity.
-
Induction of Lipid Accumulation: To mimic hepatic steatosis in vitro, HepG2 cells are treated with a liver X receptor (LXR) agonist, such as T0901317 (1 µM), for 24 hours to induce triglyceride accumulation.[2]
-
Treatment with MHY553: Cells are pre-treated with various concentrations of MHY553 for a specified period (e.g., 1 hour) before the addition of the lipogenic stimulus (T0901317). The cells are then co-incubated with MHY553 and the stimulus for 24 hours.
Triglyceride Accumulation Assay
-
Principle: This assay quantifies the intracellular triglyceride content.
-
Procedure:
-
After treatment, wash the HepG2 cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the cell lysates to pellet cellular debris.
-
The supernatant is collected for triglyceride measurement.
-
Triglyceride levels are determined using a commercial triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve an enzymatic assay that results in a colorimetric or fluorometric output, which is proportional to the triglyceride concentration.
-
The protein concentration of the cell lysates is determined using a protein assay kit (e.g., BCA assay) to normalize the triglyceride content to the total protein amount.
-
Results are typically expressed as µg of triglyceride per mg of protein or as a percentage relative to the vehicle-treated control.
-
Western Blot Analysis for PPARα Nuclear Translocation
-
Principle: This technique is used to detect the amount of PPARα protein that has translocated to the nucleus upon activation by MHY553.
-
Procedure:
-
Nuclear and Cytoplasmic Fractionation: Following treatment with MHY553, harvest the HepG2 cells. Use a nuclear and cytoplasmic extraction kit to separate the nuclear and cytoplasmic fractions according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PPARα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: The intensity of the PPARα band in the nuclear fraction is quantified and normalized to a nuclear loading control (e.g., Lamin B1 or TFIIB). An increase in the nuclear PPARα signal indicates agonist-induced translocation.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
Principle: RT-qPCR is used to measure the relative changes in the mRNA expression levels of PPARα target genes, such as CPT-1A and ACOX1.
-
Procedure:
-
RNA Extraction: After treating HepG2 cells with MHY553, extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a real-time PCR system. The reaction mixture typically contains cDNA template, gene-specific primers for CPT-1A, ACOX1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method. The expression levels of the target genes are normalized to the expression of the housekeeping gene and are presented as a fold change relative to the vehicle-treated control group.
-
Visualizations
Signaling Pathway Diagram
Caption: MHY553-mediated activation of the PPARα signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for studying MHY553 effects.
Conclusion
MHY553 represents a promising novel PPARα agonist with specific and potent effects on hepatic lipid metabolism. Its ability to enhance fatty acid oxidation and reduce triglyceride accumulation in hepatocytes, without significantly impacting lipogenesis, highlights its potential as a therapeutic agent for hepatic steatosis and related metabolic disorders. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological properties and clinical applications of MHY553. Future investigations should focus on in vivo efficacy, safety profiling, and the long-term metabolic consequences of MHY553 treatment.
References
An In-Depth Technical Guide to the Cellular Pathways Modulated by MHY553
For Researchers, Scientists, and Drug Development Professionals
Abstract
MHY553, a synthetic 2,4-dihydroxyphenyl-benzo[d]thiazole, has been identified as a potent Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[1][2][3] This compound exhibits significant antioxidant and anti-inflammatory properties, primarily through its modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of MHY553, detailing its effects on PPARα, NF-κB, and MAPK/AP-1 signaling cascades. The document includes a summary of available data, detailed experimental methodologies for relevant assays, and visualizations of the modulated pathways to support further research and drug development efforts.
Core Cellular Mechanisms of MHY553
MHY553's biological activities are centered around three primary molecular pathways:
-
PPARα Activation: MHY553 acts as a specific agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[3][4] Upon activation by MHY553, PPARα translocates to the nucleus and modulates the transcription of target genes involved in fatty acid oxidation.[3][4]
-
NF-κB Pathway Inhibition: MHY553 suppresses the pro-inflammatory NF-κB signaling pathway.[1] This inhibition prevents the nuclear translocation of NF-κB transcription factors, thereby downregulating the expression of various inflammatory mediators.
-
MAPK/AP-1 Pathway Downregulation: The compound also attenuates the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling cascades.[1] This action contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory genes.
Through these mechanisms, MHY553 effectively scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), and inhibits the production of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]
Quantitative Data Summary
Table 1: Receptor Binding and Activation Data for MHY553
| Parameter | Value | Assay Type |
| PPARα Activation (EC50) | Data not available | Luciferase Reporter Assay |
| PPARα Binding Affinity (Ki) | Data not available | Competitive Binding Assay |
Table 2: Inhibitory Activity Data for MHY553
| Parameter | Value | Assay Type |
| NF-κB Inhibition (IC50) | Data not available | Reporter Gene Assay |
| COX-2 Expression Inhibition (IC50) | Data not available | qPCR/Western Blot |
| iNOS Expression Inhibition (IC50) | Data not available | qPCR/Western Blot |
| IL-1β Production Inhibition (IC50) | Data not available | ELISA |
| IL-6 Production Inhibition (IC50) | Data not available | ELISA |
Table 3: Antioxidant Activity Data for MHY553
| Parameter | Value | Assay Type |
| ROS Scavenging (IC50) | Data not available | DCF-DA Assay |
| Peroxynitrite Scavenging (IC50) | Data not available | DHR 123 Assay |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the cellular signaling pathways modulated by MHY553.
Caption: MHY553 activates the PPARα signaling pathway.
Caption: MHY553 inhibits the NF-κB and MAPK/AP-1 signaling pathways.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of MHY553. These should be adapted and optimized for specific experimental conditions.
Cell Culture
-
Hs27 Human Foreskin Fibroblasts:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio.
-
-
HepG2 Human Hepatocellular Carcinoma Cells:
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
-
PPARα Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of MHY553 to activate PPARα-mediated gene transcription.
-
Materials:
-
HepG2 cells
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
Luciferase assay system
-
MHY553 and control compounds
-
-
Protocol:
-
Co-transfect HepG2 cells with the PPARα expression vector and the PPRE-luciferase reporter vector.
-
After 24 hours, treat the transfected cells with varying concentrations of MHY553 or a known PPARα agonist (positive control) for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) to account for transfection efficiency.
-
Caption: Workflow for the PPARα Luciferase Reporter Assay.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the inhibition of NF-κB p65 subunit translocation to the nucleus.
-
Materials:
-
Hs27 cells
-
Pro-inflammatory stimulus (e.g., TNF-α or LPS)
-
MHY553
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
-
-
Protocol:
-
Seed Hs27 cells on coverslips in a 24-well plate.
-
Pre-treat cells with MHY553 for 1 hour.
-
Stimulate with TNF-α or LPS for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with anti-p65 primary antibody, followed by the fluorescent secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Western Blot for Phosphorylated MAPK (JNK & p38)
This method detects the phosphorylation status of key MAPK proteins.
-
Materials:
-
Hs27 cells
-
Pro-inflammatory stimulus
-
MHY553
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies for phospho-JNK, total JNK, phospho-p38, and total p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with MHY553 followed by inflammatory stimulation.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
ROS Scavenging Assay (DCF-DA Assay)
This assay measures the intracellular ROS scavenging activity of MHY553.
-
Materials:
-
Hs27 cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
Oxidative stress inducer (e.g., H₂O₂)
-
MHY553
-
Fluorescence plate reader
-
-
Protocol:
-
Seed Hs27 cells in a 96-well black plate.
-
Load cells with DCF-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash cells with PBS.
-
Treat with MHY553 for 1 hour.
-
Induce oxidative stress with H₂O₂.
-
Measure fluorescence intensity (excitation ~485 nm, emission ~535 nm).
-
Peroxynitrite Scavenging Assay (DHR 123 Assay)
This assay quantifies the ability of MHY553 to scavenge peroxynitrite.
-
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite (ONOO⁻) source
-
MHY553
-
Fluorescence plate reader
-
-
Protocol:
-
In a 96-well plate, combine DHR 123 with varying concentrations of MHY553.
-
Add peroxynitrite to initiate the reaction.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
Measure the fluorescence of the oxidized product, rhodamine 123 (excitation ~500 nm, emission ~536 nm).
-
Conclusion
MHY553 is a promising therapeutic agent with multifaceted cellular activities. Its ability to activate PPARα and concurrently suppress pro-inflammatory NF-κB and MAPK/AP-1 signaling pathways, in addition to its direct antioxidant effects, positions it as a strong candidate for further investigation in the context of age-related inflammatory conditions and metabolic disorders. This guide provides a foundational understanding of the cellular pathways modulated by MHY553 and standardized protocols to facilitate continued research into its therapeutic potential. Further studies are warranted to determine the precise quantitative measures of its activity and to explore its potential effects on other cellular pathways such as the unfolded protein response and autophagy.
References
- 1. 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing MHY 553 in Animal Models of Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MHY 553, a potent Sirtuin 1 (SIRT1) activator, in preclinical animal models of Non-alcoholic Steatohepatitis (NASH). The protocols outlined below are designed to facilitate the investigation of this compound's therapeutic potential in mitigating the key pathological features of NASH, including steatosis, inflammation, and fibrosis.
Introduction to this compound and its Mechanism of Action in NASH
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to NASH, a more severe form characterized by inflammation and liver cell damage, which can lead to cirrhosis and hepatocellular carcinoma.[1][2] Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, has emerged as a critical regulator in the pathophysiology of liver diseases.[3][4] SIRT1 plays a protective role in the liver by modulating various pathways involved in metabolism, inflammation, and cellular stress.[3][4] A decline in SIRT1 activity is associated with the progression of liver diseases.[3]
This compound is a synthetic compound that acts as a potent activator of SIRT1. By activating SIRT1, this compound is hypothesized to ameliorate NASH through several mechanisms:
-
Reduction of Hepatic Steatosis: SIRT1 activation can improve fatty acid oxidation and inhibit lipogenesis, thereby reducing the accumulation of fat in the liver.
-
Anti-inflammatory Effects: SIRT1 can suppress inflammatory pathways, such as the NF-κB signaling pathway, to reduce liver inflammation.[4]
-
Antifibrotic Effects: SIRT1 activation may inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[5]
This compound Signaling Pathway in NASH
Caption: Proposed signaling pathway of this compound in ameliorating NASH through SIRT1 activation.
Recommended Animal Models for Evaluating this compound in NASH
The selection of an appropriate animal model is crucial for studying NASH.[2][6] Diet-induced models are frequently used as they mimic the metabolic aspects of human NASH.[1]
Western Diet (WD) Induced NASH Model
This model effectively recapitulates the metabolic syndrome features associated with human NASH.[1]
Experimental Protocol:
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Housing: Temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Ad libitum access to food and water.
-
Diet:
-
Control Group: Standard chow diet.
-
NASH Group: Western diet (high-fat, high-sucrose/fructose, and often cholesterol-supplemented).
-
-
Duration: 16-24 weeks to induce NASH with significant fibrosis.
-
This compound Administration:
-
Route: Oral gavage or intraperitoneal injection.
-
Dosage: To be determined by dose-ranging studies. A suggested starting point is 10-50 mg/kg/day.
-
Frequency: Once daily.
-
Treatment Period: Initiate treatment after NASH establishment (e.g., after 8-12 weeks of WD feeding) for a duration of 8-12 weeks.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Induced NASH Model
This model rapidly induces severe steatohepatitis and fibrosis.[7]
Experimental Protocol:
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Diet:
-
Control Group: Standard chow diet or a control diet with sufficient choline (B1196258) and methionine.
-
NASH Group: CDAHFD.
-
-
Duration: 6-8 weeks to induce significant NASH and fibrosis.
-
This compound Administration:
-
Route, Dosage, and Frequency: As described for the WD model.
-
Treatment Period: Can be administered prophylactically (from the start of the diet) or therapeutically (after 3-4 weeks of diet).
-
Experimental Workflow for this compound Efficacy Testing in NASH Models
Caption: General experimental workflow for evaluating this compound in a diet-induced NASH mouse model.
Key Experimental Endpoints and Methodologies
A comprehensive evaluation of this compound's efficacy should include a combination of biochemical, histological, and molecular analyses.
Biochemical Analysis
-
Serum Liver Enzymes: Measurement of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Lipid Profile: Measurement of serum triglycerides and cholesterol.
Liver Histopathology
-
Hematoxylin and Eosin (H&E) Staining: To assess steatosis, inflammation, and hepatocyte ballooning. The NAFLD Activity Score (NAS) should be calculated.
-
Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.
Gene Expression Analysis (qRT-PCR)
-
Inflammatory Markers: Tumor necrosis factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-C motif chemokine ligand 2 (CCL2).
-
Fibrosis Markers: Collagen type I alpha 1 (Col1a1), Alpha-smooth muscle actin (α-SMA), and Transforming growth factor-beta 1 (TGF-β1).
-
Lipid Metabolism Markers: Sterol regulatory element-binding protein 1c (SREBP-1c) and Peroxisome proliferator-activated receptor alpha (PPARα).
Data Presentation: Summary Tables
The following tables are templates for organizing quantitative data from studies evaluating this compound in NASH animal models.
Table 1: Effects of this compound on Metabolic Parameters
| Group | Body Weight (g) | Liver Weight (g) | Liver/Body Weight Ratio (%) | Serum ALT (U/L) | Serum AST (U/L) | Serum Triglycerides (mg/dL) | Serum Cholesterol (mg/dL) |
| Control | |||||||
| NASH + Vehicle | |||||||
| NASH + this compound (Low Dose) | |||||||
| NASH + this compound (High Dose) |
Table 2: Effects of this compound on Liver Histopathology
| Group | NAFLD Activity Score (NAS) | Steatosis Score (0-3) | Lobular Inflammation Score (0-3) | Hepatocyte Ballooning Score (0-2) | Fibrosis Stage (0-4) | Sirius Red Positive Area (%) |
| Control | ||||||
| NASH + Vehicle | ||||||
| NASH + this compound (Low Dose) | ||||||
| NASH + this compound (High Dose) |
Table 3: Effects of this compound on Hepatic Gene Expression (Fold Change vs. NASH + Vehicle)
| Group | TNF-α | IL-6 | Col1a1 | α-SMA | SREBP-1c | PPARα |
| NASH + this compound (Low Dose) | ||||||
| NASH + this compound (High Dose) |
Conclusion
These application notes provide a framework for the preclinical evaluation of the SIRT1 activator, this compound, in established animal models of NASH. The detailed protocols and endpoint analyses will enable researchers to systematically investigate the therapeutic potential of this compound and elucidate its mechanism of action in the context of this complex liver disease. Careful dose-ranging studies are recommended to determine the optimal therapeutic window for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Animal models of non-alcoholic steatohepatitis: of mice and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Involvement of SIRT1-mediated aging in liver diseases [frontiersin.org]
- 5. The role of sirtuin1 in liver injury: molecular mechanisms and novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Commonly used animal models of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
MHY 553: Dosage and Administration in Mice - Application Notes and Protocols
A critical review of available data indicates that the compound "MHY 553" is not described in the scientific literature. It is highly probable that this is a typographical error for similar compounds such as "MS-553" or "SBI-553," which have been investigated in preclinical mouse models. To provide accurate and relevant information, clarification of the precise compound of interest is necessary.
This document will proceed by presenting the available information for MS-553 , a Protein Kinase C β (PKCβ) inhibitor, and SBI-553 , a β-arrestin-biased allosteric modulator of Neurotensin Receptor 1, as potential intended subjects of the original query.
MS-553: A Protein Kinase C β Inhibitor
MS-553 has been investigated for its therapeutic potential in Chronic Lymphocytic Leukemia (CLL).[1][2] Preclinical studies have explored its efficacy in mouse models, providing initial insights into its administration and effects.
Experimental Protocols
While specific dosage and administration details for MS-553 in mice are not publicly available in the reviewed literature, a general experimental workflow for assessing a novel therapeutic in a CLL mouse model can be outlined.
Experimental Workflow for Assessing MS-553 in a CLL Mouse Model
Caption: General experimental workflow for evaluating the efficacy of MS-553 in a xenograft mouse model of Chronic Lymphocytic Leukemia.
Signaling Pathway
MS-553 targets the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of CLL cells.[1][2]
BCR Signaling Pathway and the Action of MS-553
Caption: Simplified diagram of the B-cell receptor (BCR) signaling pathway, indicating the inhibitory action of MS-553 on Protein Kinase C β (PKCβ).
SBI-553: A β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1
SBI-553 has been investigated for its potential to reduce ethanol (B145695) consumption and has shown promise in preclinical models of alcohol use disorder.[3]
Experimental Protocols
Studies involving SBI-553 in mice have focused on its effects on alcohol-related behaviors. The following outlines a general protocol for assessing the impact of SBI-553 on binge-like ethanol consumption.
Protocol for Assessing SBI-553 on Binge-Like Ethanol Consumption in Mice
-
Animal Model: C57BL/6J mice are commonly used for alcohol consumption studies.
-
Acclimation: Mice are acclimated to the housing facility and handled to reduce stress.
-
"Drinking in the Dark" Paradigm:
-
Mice are given access to a 20% ethanol solution for a limited period (e.g., 2-4 hours) during their dark cycle, three times a week.
-
This procedure is repeated for several weeks to establish a stable baseline of ethanol intake.
-
-
Drug Administration:
-
SBI-553 is dissolved in a suitable vehicle.
-
The compound or vehicle is administered via a specific route (e.g., intraperitoneal injection) at a predetermined time before the ethanol access period.
-
-
Data Collection:
-
Ethanol and water consumption are measured by weighing the bottles before and after the access period.
-
Blood samples may be collected to determine blood ethanol concentrations.
-
-
Data Analysis:
-
Ethanol intake (g/kg body weight) is calculated and compared between the SBI-553 treated group and the vehicle control group.
-
Logical Flow of a Binge-Drinking Experiment
Caption: A flowchart illustrating the key steps in an experiment to evaluate the effect of SBI-553 on binge-like ethanol consumption in mice.
Signaling Pathway
SBI-553 modulates the Neurotensin Receptor 1 (NTSR1), biasing its signaling towards the β-arrestin pathway rather than the canonical G-protein pathway.[3]
NTSR1 Signaling and the Biasing Effect of SBI-553
Caption: Diagram showing the modulation of Neurotensin Receptor 1 (NTSR1) signaling by SBI-553, which promotes the β-arrestin pathway.
References
Application Notes and Protocols for Preparing MHY1485 Stock Solution for In Vitro Assays
A Note on the Compound: Initial searches for "MHY 553" did not yield a compound with mTOR activation properties. However, the similarly named compound MHY1485 is a well-documented, potent, and cell-permeable mTOR activator. This document provides detailed protocols for the preparation and use of MHY1485.
Abstract
MHY1485 is a synthetic, small molecule activator of the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] Accurate and consistent preparation of MHY1485 stock solutions is essential for obtaining reproducible and reliable results in in vitro studies. This document provides detailed protocols for preparing a concentrated MHY1485 stock solution in DMSO, guidelines for its storage, and an example of its application in cell-based assays. Furthermore, it visually outlines the experimental workflow and the core signaling pathway modulated by MHY1485.
MHY1485: Properties and Solubility
MHY1485 is supplied as an off-white to yellow lyophilized powder.[2] It is insoluble in aqueous solutions like water and ethanol (B145695) but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] For most in vitro applications, DMSO is the recommended solvent for preparing a concentrated stock solution, which can then be further diluted in cell culture media to the desired working concentration.
Table 1: Quantitative Data for MHY1485
| Property | Value | Source(s) |
|---|---|---|
| Compound Name | MHY1485 | [1][2] |
| CAS Number | 326914-06-1 | [1][2][3] |
| Molecular Formula | C₁₇H₂₁N₇O₄ | [1][2][3] |
| Molecular Weight | 387.39 g/mol | [2] |
| Appearance | Off-white to yellow solid | [2] |
| Purity | >98% | [1] |
| Solubility | Insoluble in Water and Ethanol | [2] |
| Soluble in DMSO (≥7 mg/mL) | [2][4] | |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (Stock) | -80°C for up to 6 months; -20°C for up to 1 month |[2][5] |
Experimental Protocols
This protocol provides a method for preparing a highly concentrated stock solution of MHY1485, which is ideal for long-term storage and subsequent dilution for various in vitro assays.
Materials and Equipment:
-
MHY1485 powder (e.g., 5 mg)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, conical microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, positive displacement pipette and tips
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Pre-Weighing Preparation: Allow the MHY1485 vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing MHY1485: Using a calibrated analytical balance, accurately weigh 5 mg of MHY1485 powder and transfer it into a sterile amber microcentrifuge tube.
-
Dissolution: Based on a recommended protocol, add 0.86 mL of anhydrous, sterile DMSO to the tube containing the 5 mg of MHY1485 to achieve a final concentration of 15 mM.[1]
-
Vortexing: Cap the tube securely and vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be observed.
-
Aiding Dissolution (If Necessary): If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4][6]
-
Sterilization (Optional): For experiments requiring absolute sterility, the stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter into a new sterile amber tube.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile amber microcentrifuge tubes.[1] Store the aliquots protected from light at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5]
For cell-based assays, the concentrated DMSO stock solution must be diluted to a final working concentration in the cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically ≤0.5%.
-
Determine Final Concentration: Decide on the final concentrations of MHY1485 needed for the experiment. Working concentrations often range from 1 µM to 10 µM.[7]
-
Serial Dilution: Perform serial dilutions of the 15 mM stock solution in sterile cell culture medium. For example, to make a 10 µM working solution in 1 mL of medium:
-
Dilute the 15 mM stock 1:100 in medium (e.g., 1 µL stock in 99 µL medium) to get an intermediate concentration of 150 µM.
-
Add 6.7 µL of the 150 µM intermediate solution to 993.3 µL of medium to get a final concentration of 10 µM.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest MHY1485 concentration used in the experiment.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of MHY1485 or the vehicle control.
Mechanism of Action: mTOR Signaling Pathway
MHY1485 is a cell-permeable compound that activates the mTOR signaling pathway.[2] mTOR is a central regulator of cellular processes, existing in two distinct complexes: mTORC1 and mTORC2. MHY1485 treatment leads to an increase in the phosphorylation of mTOR at Ser2448.[6][8] This activation, in turn, promotes the phosphorylation of key downstream effectors of mTORC1, including S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), which subsequently enhances protein synthesis and cell growth.[6][9] Additionally, MHY1485 has been shown to inhibit autophagy by suppressing the fusion between autophagosomes and lysosomes.[10]
References
- 1. MHY1485 | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. MHY 1485 | MHY1485 | mTOR inhibitor | Hello Bio [hellobio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, MHY1485, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Inhibitory Effect of mTOR Activator MHY1485 on Autophagy: Suppression of Lysosomal Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MHY 553 in Hepatocyte Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of MHY 553, a novel synthetic compound, and its utility in inducing fatty acid oxidation (FAO) in hepatocytes. Detailed protocols for key experiments are included to facilitate the investigation of its efficacy and mechanism of action.
This compound: A Novel PPARα Agonist
This compound, chemically identified as 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. PPARα is a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid metabolism, particularly fatty acid oxidation. By activating PPARα, this compound offers a promising mechanism for mitigating conditions characterized by excessive lipid accumulation in the liver, such as non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis[1][2].
Mechanism of Action
The primary mechanism through which this compound stimulates fatty acid oxidation is by binding to and activating PPARα. This activation leads to the translocation of PPARα into the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes that encode for proteins and enzymes essential for fatty acid uptake and catabolism.
Key downstream genes upregulated by this compound-mediated PPARα activation include:
-
Carnitine Palmitoyltransferase 1A (CPT-1A): The rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation[1][2].
-
Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway[1][2].
-
Cytochrome P450, family 4, subfamily a (CYP4A): Involved in ω-oxidation of fatty acids[1].
The concerted upregulation of these genes enhances the capacity of hepatocytes to break down fatty acids, thereby reducing intracellular lipid stores and alleviating hepatic steatosis[1][2].
dot
Caption: Signaling pathway of this compound in hepatocytes.
Data Presentation
The following tables summarize the quantitative effects of this compound on gene expression related to fatty acid oxidation in the livers of old Sprague-Dawley rats.
Table 1: Effect of this compound on mRNA Levels of Fatty Acid Oxidation-Related Genes
| Gene | Treatment Group (Old Rats) | Fold Change vs. Vehicle |
| CYP4A1 | This compound (3 mg/kg·day) | ~2.5-fold increase |
| This compound (5 mg/kg·day) | ~3.5-fold increase | |
| CYP4A14 | This compound (3 mg/kg·day) | ~2.0-fold increase |
| CPT-1A | This compound (3 mg/kg·day) | ~1.8-fold increase |
| ACOX1 | This compound (3 mg/kg·day) | ~1.5-fold increase |
Data adapted from a study on aging-induced hepatic steatosis. The results indicate a significant dose-dependent increase in the expression of key fatty acid oxidation genes following this compound treatment[1].
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on fatty acid oxidation in hepatocytes are provided below.
Protocol 1: In Vitro Treatment of HepG2 Cells with this compound
This protocol describes the general procedure for treating the human hepatoma cell line, HepG2, with this compound for subsequent analysis.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2[3][4].
-
Seeding: Seed HepG2 cells into appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will result in 70-80% confluency at the time of treatment[4][5]. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free culture medium to achieve the desired final concentrations. A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the medium containing the various concentrations of this compound or the vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) to allow for changes in gene expression and metabolic activity.
-
Harvesting: After incubation, cells can be harvested for various downstream analyses, such as RNA extraction for qPCR, protein extraction for Western blotting, or used directly in metabolic assays.
dot
Caption: Experimental workflow for this compound treatment.
Protocol 2: Measurement of Fatty Acid Oxidation using Radiolabeled Palmitate
This method directly quantifies the rate of fatty acid oxidation by measuring the metabolic products of a radiolabeled fatty acid substrate[6][7][8].
Principle: Hepatocytes are incubated with [1-14C]-palmitate. The rate of β-oxidation is determined by measuring the amount of 14CO2 and 14C-labeled acid-soluble metabolites (ASMs) produced. An increase in these products in this compound-treated cells indicates an enhancement of FAO[6].
Materials:
-
This compound-treated and control hepatocytes (from Protocol 1)
-
[1-14C]-palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
Perchloric acid
-
1N NaOH
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare Palmitate-BSA Conjugate: Prepare a BSA solution and a stock solution of non-radiolabeled palmitate. Warm the BSA solution to 37°C and add the palmitate stock. Add [1-14C]-palmitic acid to the palmitate-BSA solution[6].
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control in serum-free medium for 1-3 hours[6].
-
Initiate FAO Assay: After pre-incubation, replace the medium with fresh medium containing the [1-14C]-palmitate-BSA conjugate, L-carnitine, and the respective concentrations of this compound[6].
-
CO2 Trapping: Place a filter paper wick soaked in 1N NaOH in the center well of each sealed flask or well of a specialized plate to trap the produced 14CO2[6].
-
Incubation: Incubate the cells for 2-4 hours at 37°C[6].
-
Termination: Stop the reaction by injecting perchloric acid into the medium. This releases the dissolved CO2 from the medium[6].
-
Measurement:
-
14CO2: Transfer the NaOH-soaked filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
ASMs: Centrifuge the acidified medium to pellet the protein. Collect the supernatant containing the ASMs, add to a scintillation vial with fluid, and measure the radioactivity.
-
-
Data Analysis: Normalize the radioactive counts to the protein content of each well. Compare the rates of FAO between control and this compound-treated groups.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA expression levels of PPARα target genes.
Materials:
-
This compound-treated and control hepatocytes (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CPT-1A, ACOX1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for a target gene, qPCR master mix, and nuclease-free water.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR detection system. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the fold change in gene expression between this compound-treated and control groups.
References
- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. encodeproject.org [encodeproject.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of MHY 553 in Metabolic Research: Information Not Available
Following a comprehensive search of available scientific literature and public databases, there is currently no information available regarding a compound designated as "MHY 553" in the context of metabolic research. Searches for this specific identifier did not yield any relevant results detailing its mechanism of action, experimental protocols, or applications in studying metabolic pathways.
The initial investigation included searches for "this compound metabolic research," "this compound mechanism of action," "this compound experimental protocols," and "this compound sirtuin" to explore potential connections to known metabolic regulators. However, these inquiries did not produce any pertinent information.
It is possible that "this compound" may be an internal, unpublished compound identifier, a misnomer, or a compound that has not yet been described in publicly accessible scientific literature. Without any foundational information, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or primary sources that may have mentioned it. Should "this compound" be a different or newly disclosed compound, further searches with the correct or updated information would be necessary to fulfill the request.
Application Notes and Protocols for Gene Expression Analysis Following MHY553 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
MHY553 is a synthetic small molecule that has been identified as a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα leads to the increased expression of genes involved in fatty acid oxidation and a concurrent suppression of inflammatory signaling pathways. These application notes provide a comprehensive overview of the effects of MHY553 on gene expression, with a focus on its dual role in metabolic regulation and anti-inflammatory responses. The provided protocols offer detailed methodologies for researchers to investigate these effects in their own experimental systems.
MHY553 has been shown to stimulate the translocation of PPARα to the nucleus, leading to the upregulation of its target genes.[1][2] Furthermore, MHY553 administration has been demonstrated to suppress the expression of pro-inflammatory genes, suggesting its therapeutic potential in conditions with both metabolic and inflammatory components.[1][2]
Data Presentation: Gene Expression Changes Induced by MHY553
The following tables summarize the quantitative changes in gene expression observed following MHY553 administration in preclinical models. The data is derived from quantitative real-time PCR (qPCR) analysis and is presented as fold change relative to control groups.
Table 1: Upregulation of PPARα Target Genes Involved in Fatty Acid Oxidation
| Gene | Function | Fold Change (MHY553 vs. Control) |
| CPT-1A | Carnitine palmitoyltransferase 1A; key enzyme in fatty acid oxidation | ~2.5 |
| ACOX1 | Acyl-CoA oxidase 1; first enzyme of the fatty acid beta-oxidation pathway | ~2.0 |
Data is approximated from published graphical representations in Oncotarget (2017).[1][2]
Table 2: Downregulation of Pro-inflammatory Genes
| Gene | Function | Fold Change (MHY553 vs. Control) |
| IL-1β | Interleukin-1 beta; a pro-inflammatory cytokine | ~0.4 |
| IL-6 | Interleukin-6; a pro-inflammatory cytokine | ~0.5 |
| TNF-α | Tumor necrosis factor-alpha; a pro-inflammatory cytokine | ~0.6 |
| MCP-1 | Monocyte chemoattractant protein-1; a chemokine involved in inflammation | ~0.5 |
Data is approximated from published graphical representations in Oncotarget (2017).[1][2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: MHY553 signaling pathway.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Total RNA Extraction from Cultured Cells
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol® reagent or similar lysis reagent
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Aspirate cell culture medium.
-
Wash cells once with ice-cold PBS.
-
Add 1 mL of TRIzol® reagent directly to the culture dish (for a 10 cm dish).
-
Incubate for 5 minutes at room temperature to allow for complete cell lysis.
-
-
Phase Separation:
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used initially.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Protocol 2: Reverse Transcription (cDNA Synthesis)
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase (e.g., M-MLV) and buffer
-
dNTPs (10 mM)
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
RNase-free water
-
Thermal cycler
Procedure:
-
Prepare the RNA-primer mixture:
-
In an RNase-free tube, combine:
-
Total RNA: 1 µg
-
Random hexamers or oligo(dT) primers: 1 µL
-
dNTPs (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
-
Incubate and chill:
-
Incubate the mixture at 65°C for 5 minutes.
-
Place the tube on ice for at least 1 minute.
-
-
Prepare the reverse transcription master mix:
-
For each reaction, combine:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
RNase-free water: 1 µL
-
-
-
Combine and incubate:
-
Add 7 µL of the master mix to the RNA-primer mixture.
-
Incubate at 25°C for 10 minutes, followed by 37°C for 50 minutes, and then 70°C for 15 minutes to inactivate the enzyme.
-
-
Store cDNA:
-
The resulting cDNA can be stored at -20°C.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA template
-
Forward and reverse primers for target and housekeeping genes (10 µM each)
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Procedure:
-
Prepare the qPCR reaction mix:
-
For each gene, prepare a master mix. For a single 20 µL reaction:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
-
Set up the qPCR plate:
-
Pipette 15 µL of the master mix into each well of the qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to each well.
-
Seal the plate with an optical seal.
-
-
Run the qPCR program:
-
A typical qPCR program includes:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to check for primer-dimer formation.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.
-
References
- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MHY2233 in Combination with Other Metabolic Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity, represent a growing global health crisis. A key therapeutic strategy in combating these conditions is the modulation of cellular metabolic pathways. Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of energy homeostasis and has emerged as a promising target for the development of metabolic modulators. MHY2233 is a novel, potent, synthetic SIRT1 activator, demonstrating 1.5-fold greater potency than resveratrol (B1683913) in in vitro assays.[1][2] This document provides detailed application notes and protocols for the use of MHY2233, both alone and in potential combination with other metabolic modulators like metformin (B114582), to investigate its therapeutic potential in metabolic diseases.
Note: Initial searches for "MHY 553" did not yield any specific compound. Based on the context of metabolic modulation and available scientific literature, it is highly probable that the intended compound of interest is MHY2233 , a known SIRT1 activator. This document will focus on MHY2233.
Mechanism of Action: SIRT1 Activation
MHY2233 functions as a small molecule activator of SIRT1. SIRT1 plays a central role in cellular metabolism by deacetylating a wide range of protein targets, including transcription factors and enzymes involved in glucose and lipid metabolism. By activating SIRT1, MHY2233 can mimic the beneficial effects of caloric restriction, leading to improved insulin (B600854) sensitivity, increased fatty acid oxidation, and reduced lipogenesis.[1][3]
Data Presentation
Table 1: In Vitro Activity of MHY2233
| Compound | Target | Relative Potency | Key Effect | Reference |
| MHY2233 | SIRT1 | 1.5-fold higher than Resveratrol | SIRT1 Activation | [1] |
| Resveratrol | SIRT1 | - | SIRT1 Activation | [1] |
Table 2: Effects of MHY2233 on Metabolic Parameters in db/db Mice
| Parameter | Control (db/db) | MHY2233 (5 mg/kg/day) | Change | Significance | Reference |
| Fasting Blood Glucose | Elevated | Reduced | ↓ | p < 0.01 | [3] |
| Serum Insulin | Elevated | Reduced | ↓ | p < 0.01 | [3] |
| Serum Triglycerides | Elevated | Significantly Reduced | ↓ | p < 0.01 | [3] |
| Total Cholesterol | Elevated | Significantly Reduced | ↓ | p < 0.01 | [3] |
| Hepatic Triglycerides | Elevated | Reduced | ↓ | p < 0.01 | [3] |
Table 3: Effect of MHY2233 on Hepatic Gene Expression in db/db Mice
| Gene | Control (db/db) | MHY2233 (5 mg/kg/day) | Change | Significance | Reference |
| SREBP-1c mRNA | Upregulated | Downregulated | ↓ | p < 0.01 | [3] |
| ACC mRNA | Upregulated | Downregulated | ↓ | p < 0.01 | [3] |
| FAS mRNA | Upregulated | Downregulated | ↓ | p < 0.01 | [3] |
Table 4: Effect of MHY2233 on Insulin Signaling in the Liver of db/db Mice
| Protein | Control (db/db) | MHY2233 (5 mg/kg/day) | Change | Reference |
| p-IRS-1 (Tyr) | Decreased | Increased | ↑ | [3] |
| p-Akt (Ser473) | Decreased | Increased | ↑ | [3] |
| Akt | No significant change | No significant change | - | [3] |
Signaling Pathways and Experimental Workflows
Caption: MHY2233 activates SIRT1, leading to metabolic improvements.
Caption: In vivo experimental workflow for MHY2233 in db/db mice.
Caption: In vitro fluorometric SIRT1 activity assay workflow.
Experimental Protocols
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is for determining the in vitro activity of MHY2233 on SIRT1 enzyme.
Materials:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., containing an acetylated lysine (B10760008) residue)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution
-
MHY2233 (dissolved in DMSO)
-
Resveratrol (as a positive control, dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MHY2233 and Resveratrol in DMSO.
-
Create a serial dilution of the compounds in SIRT1 Assay Buffer. The final DMSO concentration should be below 1%.
-
Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 Assay Buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of SIRT1 Assay Buffer to all wells.
-
Add 5 µL of the diluted MHY2233, Resveratrol, or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the prepared SIRT1 enzyme solution to all wells except for the "No Enzyme Control" wells.
-
Add 10 µL of SIRT1 Assay Buffer to the "No Enzyme Control" wells.
-
-
Reaction Initiation:
-
Add 10 µL of the NAD+ solution to all wells to start the reaction.
-
Mix the plate gently on a shaker for 1 minute.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent activation relative to the vehicle control.
-
Plot the percent activation against the logarithm of the compound concentration to determine the EC50 value.
-
In Vivo Study in db/db Mice
This protocol describes the in vivo evaluation of MHY2233 in a diabetic mouse model.
Materials:
-
Male db/db mice and their lean littermates (db/+)
-
MHY2233
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Metformin (for combination studies)
-
Glucometer and glucose test strips
-
Insulin
-
Reagents and equipment for tissue collection, histology, Western blotting, and qRT-PCR.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize male db/db mice for at least one week.
-
Randomly assign mice to treatment groups (e.g., Vehicle control, MHY2233, Metformin, MHY2233 + Metformin).
-
-
Dosing:
-
Administer MHY2233 (e.g., 5 mg/kg/day) and/or Metformin via oral gavage daily for the duration of the study (e.g., 4 weeks).
-
-
Metabolic Monitoring:
-
Monitor body weight and food intake weekly.
-
-
Oral Glucose Tolerance Test (OGTT):
-
After an overnight fast (16 hours), record the baseline blood glucose level (t=0).
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration from tail vein blood.
-
-
Insulin Tolerance Test (IPTT):
-
After a 6-hour fast, record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize mice and collect blood and liver tissue.
-
Perform serum analysis for glucose, insulin, triglycerides, and total cholesterol.
-
Analyze liver tissue for:
-
Histology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and perform Oil Red O staining to visualize lipid accumulation.
-
Western Blotting: Lyse a portion of the liver to extract proteins. Perform SDS-PAGE and Western blotting to analyze the expression and phosphorylation of key insulin signaling proteins (e.g., IRS-1, Akt).
-
qRT-PCR: Extract total RNA from a portion of the liver. Synthesize cDNA and perform quantitative real-time PCR to analyze the mRNA expression of lipogenic genes (e.g., SREBP-1c, ACC, FAS).
-
-
Combination with Other Metabolic Modulators
The synergistic or additive effects of MHY2233 with other metabolic modulators can be explored. A prime candidate for combination therapy is Metformin , an AMPK activator commonly used to treat type 2 diabetes.
Rationale for Combination:
-
Complementary Mechanisms: MHY2233 activates the SIRT1 pathway, while metformin activates the AMPK pathway. Both pathways are central regulators of metabolism and have overlapping and distinct downstream targets. Their combined activation could lead to a more robust and comprehensive improvement in metabolic health.
-
Potential for Dose Reduction: A synergistic interaction might allow for lower doses of each compound, potentially reducing side effects.
Experimental Design for Combination Studies:
-
Include experimental groups for MHY2233 alone, metformin alone, and the combination of both in in vitro and in vivo studies.
-
Assess key metabolic endpoints as described in the protocols above.
-
Analyze the activation of both SIRT1 and AMPK signaling pathways (e.g., by measuring phosphorylation of AMPK and its downstream targets like ACC, in addition to SIRT1 activity).
Conclusion
MHY2233 is a potent SIRT1 activator with demonstrated efficacy in improving glucose tolerance and reducing hepatic lipid accumulation in a preclinical model of type 2 diabetes. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of MHY2233, particularly in combination with other metabolic modulators like metformin. Such studies are crucial for developing novel and more effective therapeutic strategies for the management of metabolic diseases.
References
- 1. Novel SIRT1 activator MHY2233 improves glucose tolerance and reduces hepatic lipid accumulation in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MHY2233 Attenuates Replicative Cellular Senescence in Human Endothelial Progenitor Cells via SIRT1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting MHY 553 in vivo efficacy issues
Welcome to the technical support center for MHY 553. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vivo efficacy studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Kinase Y (KY). The KY signaling pathway is a critical regulator of cell proliferation and survival in certain cancer types. By inhibiting KY, this compound aims to block downstream signaling cascades that promote tumor growth.
Q2: My this compound compound has low aqueous solubility. What is the recommended formulation for in vivo studies?
A2: Poor aqueous solubility is a common challenge for many small molecule inhibitors. For initial in vivo efficacy studies, a formulation using a mixture of solvents and solubilizing agents is recommended. A common starting point is a vehicle containing DMSO, PEG400, and saline. It is critical to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the final vehicle. The final concentration of DMSO should typically be kept below 10% to minimize toxicity. For more advanced studies, lipid-based formulations or nanosuspensions can be explored to improve bioavailability.[1]
Q3: What are the potential off-target effects of this compound and how can I assess them?
A3: Off-target effects can arise from the structural similarity of ATP-binding pockets across the human kinome. While this compound is designed for selectivity, it may interact with other kinases at higher concentrations. To identify potential off-target effects, we recommend performing a broad in vitro kinase panel screening. In vivo, off-target effects may manifest as unexpected toxicity or phenotypes. Comparing the in vivo phenotype of this compound treatment with the phenotype observed after genetic knockdown (e.g., using siRNA or shRNA) of Kinase Y can help distinguish on-target from off-target effects.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo animal studies with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | 1. Inconsistent compound formulation or administration.[2] 2. Animal-to-animal variability in metabolism or tumor engraftment.[1] 3. Inconsistent handling or timing of procedures.[1] | 1. Standardize Formulation Protocol: Follow a strict, documented procedure for preparing the this compound formulation for each experiment.[1] 2. Standardize Administration: Ensure consistent administration technique (e.g., gavage volume, injection site) across all animals.[2] 3. Increase Group Size: Use a sufficient number of animals per group to account for biological variability.[1] 4. Randomization and Blinding: Use proper randomization and blinding techniques to minimize bias.[2] |
| The compound does not show the expected efficacy at the administered dose. | 1. Insufficient target engagement at the given dose.[2] 2. Poor bioavailability of the compound. 3. The tumor model may have intrinsic or acquired resistance mechanisms.[1] | 1. Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if the compound is reaching its target and exerting the expected biological effect.[2] 2. Conduct a Pharmacokinetic (PK) Study: A PK study will determine the concentration of this compound in the plasma and tumor tissue over time. 3. Dose Escalation: If the Maximum Tolerated Dose (MTD) has not been reached, consider a dose escalation study to determine if higher concentrations are required for efficacy.[2] 4. Characterize the Tumor Model: Ensure your chosen cell line or xenograft model is sensitive to Kinase Y inhibition in vitro.[1] |
| Unexpected toxicity is observed at doses predicted to be safe. | 1. Off-target effects of the compound.[2] 2. Toxicity of the vehicle.[2] | 1. Rule out Vehicle Toxicity: A vehicle-only control group is essential to distinguish between compound-related and vehicle-related toxicity.[2] 2. Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, the compound may have off-target effects.[2] Further in vitro profiling may be necessary to identify these. 3. Refine Dosing Schedule: Consider alternative dosing schedules (e.g., less frequent administration) to mitigate toxicity while maintaining efficacy. |
Experimental Protocols
Protocol 1: Basic Formulation for In Vivo Efficacy Studies
-
Prepare a 50 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
In a separate sterile tube, prepare the final vehicle by mixing the components in the desired ratio. A common vehicle is 10% DMSO, 40% PEG400, and 50% Saline.
-
Slowly add the this compound stock solution to the final vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitates. If the solution is not clear, the formulation may need to be adjusted.
-
Administer the formulation to the animals at the desired dose and route.
-
Crucially, always include a vehicle-only control group in your study.
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study Design
This protocol outlines a basic study to assess the PK/PD relationship of this compound in tumor-bearing mice.
-
Implant tumor cells in a cohort of mice. Allow tumors to reach a specified size.
-
Administer a single dose of this compound or vehicle to the mice.
-
At various time points post-dose (e.g., 1, 2, 4, 8, 24 hours), collect blood and tumor tissue samples from a subset of animals.
-
Analyze plasma and tumor homogenates for this compound concentration using a validated analytical method (e.g., LC-MS/MS). This will provide the PK profile.
-
Analyze tumor tissue for the levels of a downstream biomarker of Kinase Y activity (e.g., phosphorylated substrate). This will provide the PD profile.
-
Correlate the this compound concentration with the inhibition of the downstream biomarker to establish the PK/PD relationship.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
Preventing MHY 553 precipitation in media
Welcome to the technical support center for MHY 553. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a PPARα agonist that has been studied for its potential role in improving age-induced hepatic steatosis.[1] It is a small molecule with the chemical formula C₁₃H₉NO₂S.[1][2]
Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture media. What is the primary cause?
This is a common issue with hydrophobic compounds like this compound. The primary cause is the low aqueous solubility of the compound.[3][4] When a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous-based cell culture medium, the solvent concentration drops sharply. This "solvent shock" can cause the compound to "crash out" or precipitate because it is no longer soluble in the new environment.[4][5]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture should be kept as low as possible, generally not exceeding 0.5%.[3][5] However, the ideal concentration is below 0.1% to avoid cellular toxicity and off-target effects.[5][6] It is crucial to determine the tolerance of your specific cell line empirically and always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[3]
Q4: Can a small amount of precipitate in my media be ignored?
It is strongly advised to avoid any precipitation. The presence of precipitates can lead to several experimental issues:
-
Inaccurate Dosing : The actual concentration of the dissolved, active compound will be lower than intended.[3]
-
Cell Stress and Toxicity : Solid particles can cause physical stress to cells.[3]
-
Assay Interference : Precipitates can interfere with assays that rely on light absorbance, fluorescence, or imaging.[3]
Q5: How can I visually confirm if this compound has precipitated?
Precipitation can manifest as a cloudy or hazy appearance in the media, fine crystalline structures, or a thin film on the surface of the culture vessel.[3] You can inspect for precipitates by holding the culture plate or flask against a light source or by examining a sample of the media under a microscope.[3]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
This guide addresses the common problem of this compound precipitating immediately upon dilution from a concentrated stock into the cell culture medium.
Troubleshooting Workflow
Caption: Troubleshooting immediate precipitation of this compound.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit.[4][5] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocol 1). |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[4][5] | Perform a serial or intermediate dilution of the stock solution in pre-warmed (37°C) culture media.[5][6] Add the compound dropwise while gently vortexing or swirling the media.[5] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures.[5] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[5][6] |
| High Solvent Concentration in Final Solution | While a solvent like DMSO is necessary for the stock solution, high final concentrations can be toxic and may not prevent precipitation upon significant dilution. | Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[3][5][6] |
Issue 2: Precipitation of this compound Occurs Over Time in Culture
This guide addresses delayed precipitation that occurs hours or days after the initial preparation of the media.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability/Degradation | This compound may degrade over time under culture conditions (37°C, CO₂, light exposure), with the degradation products being less soluble.[4][7] | Prepare fresh media containing this compound more frequently.[5] Assess the stability of this compound in your media over the experimental timeframe (see Experimental Protocol 2). Protect media from light.[8] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes. This is more common in serum-free media.[5] | If possible, try a different basal media formulation. The proteins in serum, such as albumin, can help to keep hydrophobic compounds in solution.[9] |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[5][10] | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently to maintain a stable pH. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[5][9] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5] |
Advanced Strategies for Enhancing this compound Solubility
If precipitation persists, consider these advanced formulation strategies.
| Strategy | Description | Recommended Starting Concentration | Potential Considerations |
| Use of a Co-Solvent | A mixture of solvents for the stock solution can sometimes improve solubility upon dilution. | N/A (for stock solution) | Ethanol can be used with DMSO, but high concentrations are also toxic.[6][11] Low molecular weight polyethylene (B3416737) glycols (e.g., PEG 400) are another option.[6] |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming more water-soluble inclusion complexes.[6][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[6] | 0.5 - 2.0 mM | May alter drug availability and interaction with cellular receptors.[6] Requires optimization of the this compound-to-cyclodextrin ratio. |
| Biologically Compatible Surfactants | Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. | Tween® 80: 0.01 - 0.1%[6]Pluronic® F-68: < 0.1%[3][12] | Can have off-target effects on cells, including altering membrane permeability.[6][9] Potential for cytotoxicity at higher concentrations must be evaluated.[3] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Methodology:
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform a 2-fold serial dilution (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Include a vehicle control (medium with the highest equivalent concentration of DMSO).
-
Incubate the dilutions under standard culture conditions (37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2, 24, 48 hours).
-
Visually inspect each dilution for any signs of precipitation (haziness, crystals) against a light source and under a microscope.
-
(Optional) To quantify precipitation, measure the absorbance (optical density) of each dilution at a wavelength between 500-600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.[6]
-
The highest concentration that remains clear is the maximum soluble concentration for your working experiments.
Workflow for Solubility Determination
Caption: Protocol workflow for determining this compound solubility.
Protocol 2: Assessing the Stability of this compound in Media
Objective: To determine the stability and degradation rate of this compound in cell culture medium over time.
Methodology:
-
Prepare a working solution of this compound in your complete cell culture medium at a concentration below its determined solubility limit.
-
Dispense aliquots of the solution into sterile tubes.
-
Incubate the tubes under standard culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the medium.
Signaling Pathway
This compound is an agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.
Caption: Simplified PPARα signaling pathway activated by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 6265-56-1 | GAA26556 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [2509.13700] Thermal Degradation Mechanisms and Stability Enhancement Strategies in Perovskite Solar Cells: A Review [arxiv.org]
- 8. Cell Culture Media | Thermo Fisher Scientific - UZ [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-Trap Eliminates Cell Culture Media Polymeric Surfactants for Effective Proteomic Analysis of Mammalian Cell Bioreactor Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
MHY 553 off-target effects in experiments
Welcome to the technical support center for MHY 553. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on understanding its mechanism of action and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, is a novel synthetic agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] It has been shown to be selective for PPARα over other PPAR subtypes (PPARβ and PPARγ).[1] Upon binding, this compound promotes the translocation of PPARα to the nucleus, where it activates the transcription of target genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT-1A) and Acyl-CoA Oxidase 1 (ACOX1).[1][2] This activity makes it a compound of interest for studying hepatic steatosis and age-related metabolic conditions.[1][2]
Q2: Besides PPARα activation, what other biological activities have been reported for this compound?
This compound has been reported to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and peroxynitrite.[3] It also shows anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway and downregulating the mitogen-activated protein kinase (MAPK)/activator protein-1 (AP-1) signaling cascade.[3] These anti-inflammatory actions are believed to be mediated through its activation of PPARα.[1][3] Additionally, this compound has been noted as a tyrosinase inhibitor.[3]
Q3: What are the potential "off-target" effects of this compound I should be aware of?
Currently, there is no publicly available broad-panel screening data for this compound against a wide range of kinases, GPCRs, or other receptors. The term "off-target" in the context of this compound often refers to its effects on signaling pathways like NF-κB and MAPK. While these are downstream of the intended PPARα activation, it is crucial to confirm this link in your specific experimental system. An unexpected or disproportionate effect on these pathways could indicate a true off-target interaction. See the troubleshooting guide below for protocols on how to investigate this.
Q4: Are there known experimental artifacts associated with this compound?
As a phenolic compound, this compound has the potential to exhibit autofluorescence, which can interfere with fluorescence-based assays.[4] It is recommended to run proper controls, including wells with this compound alone, to quantify any intrinsic fluorescence at the excitation and emission wavelengths of your assay. See the troubleshooting section for more details.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound to facilitate experimental design.
Table 1: Binding Affinity of this compound and Other PPARα Agonists
| Compound | Target | Binding Energy (kcal/mol) |
| This compound | PPARα | -8.7 [1] |
| WY14643 (Reference Agonist) | PPARα | -8.0[1] |
| Fenofibrate (Reference Agonist) | PPARα | -7.4[1] |
Table 2: Biological Activity and Selectivity of this compound
| Activity | Assay System | Observation |
| PPARα Activation | PPRE-Luciferase Assay in HepG2 cells | Increased transcriptional activity, comparable to WY14643 and fenofibrate.[1] |
| PPARβ Selectivity | Western Blot & Luciferase Assay in HepG2 cells | No significant effect on PPARβ nuclear distribution or transcriptional activity.[1] |
| PPARγ Selectivity | Western Blot & Luciferase Assay in HepG2 cells | No significant effect on PPARγ nuclear distribution or transcriptional activity.[1] |
| Hepatic Steatosis | LXR Agonist-induced HepG2 cells | Inhibition of triglyceride accumulation.[1][2] |
| Anti-inflammatory Effect | Aged Rat Skin & Fibroblast Cells | Suppression of NF-κB, COX-2, iNOS, IL-1β, and IL-6 expression.[3] |
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Suspected Off-Target Effect
You observe a cellular phenotype that is not readily explained by PPARα activation, or you wish to confirm that the observed effects on pathways like NF-κB or MAPK are indeed on-target.
References
- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
Technical Support Center: MHY553 Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of MHY553.
Frequently Asked Questions (FAQs)
Q1: What is MHY553 and what are its known activities?
MHY553, with the chemical name 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, is a synthetic Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[1][2] It has been shown to exhibit antioxidant and anti-inflammatory effects.[1] Specifically, MHY553 can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), and it suppresses inflammatory cytokines by activating PPARα.[1] Its mechanism of action involves the downregulation of the NF-κB and MAPK/AP-1 signaling pathways.[1]
Q2: What are the potential challenges in achieving adequate oral bioavailability with MHY553?
Q3: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like MHY553?
Several formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.[6][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.[4][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8]
Troubleshooting Guides
Issue 1: Low MHY553 concentration in plasma after oral administration in preclinical models.
Possible Cause: Poor aqueous solubility and dissolution rate of MHY553.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of MHY553 at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
Assess the dissolution profile of the raw MHY553 powder.
-
-
Formulation Development:
-
Micronization: Reduce the particle size of MHY553 and re-evaluate the dissolution profile.
-
Nanosuspension: Prepare a nanosuspension of MHY553 and assess its stability and dissolution.
-
Amorphous Solid Dispersion: Prepare solid dispersions of MHY553 with various hydrophilic polymers (e.g., PVP, HPMC) and evaluate the dissolution rate.
-
Lipid-Based Formulation (SEDDS): Develop a self-emulsifying drug delivery system and characterize its emulsification properties and drug release profile.
-
Issue 2: High variability in plasma concentrations of MHY553 between subjects.
Possible Cause: Food effects or pH-dependent solubility.
Troubleshooting Steps:
-
Investigate Food Effects: Conduct in vivo studies in both fasted and fed states to determine the impact of food on MHY553 absorption.
-
pH-Dependent Solubility and Formulation: If solubility is highly pH-dependent, consider enteric-coated formulations to target release in a specific region of the intestine.
-
Solubilization Techniques: Employing advanced solubilization techniques like solid dispersions or SEDDS can often mitigate the effects of physiological variables.[4][5]
Experimental Protocols
Protocol 1: Preparation and Evaluation of MHY553 Solid Dispersions
Objective: To improve the dissolution rate of MHY553 by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
MHY553
-
Polyvinylpyrrolidone (PVP K30)
-
Rotary evaporator
-
Dissolution testing apparatus (USP Type II)
Method:
-
Weigh 100 mg of MHY553 and 900 mg of PVP K30.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Gently grind the resulting solid dispersion into a fine powder.
-
Perform dissolution testing on the solid dispersion compared to the physical mixture and pure MHY553 in a suitable dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer).
Protocol 2: In Vitro Permeability Assay using Caco-2 Cells
Objective: To assess the intestinal permeability of different MHY553 formulations.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hank's Balanced Salt Solution (HBSS)
-
MHY553 formulations (e.g., solution, nanosuspension)
-
LC-MS/MS for quantification
Method:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cells with pre-warmed HBSS.
-
Add the MHY553 formulation to the apical side of the Transwell insert.
-
Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of MHY553 in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp).
Data Presentation
Table 1: Solubility of MHY553 in Different Media
| Medium | pH | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | < 1 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 5.2 |
| SIF with 0.5% SLS | 6.8 | 25.8 |
Table 2: Pharmacokinetic Parameters of MHY553 Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 12 | 4.0 | 250 ± 65 | 100 |
| Micronized Suspension | 110 ± 25 | 2.0 | 550 ± 110 | 220 |
| Solid Dispersion | 250 ± 45 | 1.5 | 1200 ± 210 | 480 |
| Nanosuspension | 310 ± 58 | 1.0 | 1550 ± 280 | 620 |
Visualizations
Caption: MHY553 signaling pathway.
References
- 1. 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
MHY 553 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with MHY 553. Below you will find guidance on stability, storage, and troubleshooting to ensure the integrity of your experiments.
This compound Stability and Storage
Proper storage and handling of this compound are critical to maintain its stability and ensure reliable experimental outcomes.
Storage Conditions
This compound should be stored under specific conditions to prevent degradation. The recommended storage conditions are summarized in the table below.
| Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | -20°C | Months to years | Store in a dry, dark environment. |
| Short-term Storage | 0 - 4°C | Days to weeks | Keep dry and protected from light. |
| Shipping | Ambient | A few weeks | Stable for the duration of typical shipping.[1] |
| Stock Solutions | -20°C | Months | Aliquot to avoid repeated freeze-thaw cycles. |
| 0 - 4°C | Days to weeks | For immediate use. |
Note: The shelf life of this compound is greater than two years if stored properly.[1]
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound.
Q1: I observed a discoloration (e.g., yellowing or browning) of my solid this compound or its solution. What could be the cause?
A1: Discoloration of this compound, which contains phenolic hydroxyl groups, is likely due to oxidation. Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or certain metal ions. This can lead to the formation of colored quinone-type byproducts. To minimize oxidation, always store this compound under an inert atmosphere (e.g., argon or nitrogen) if possible, protect it from light by using amber vials, and store it at the recommended low temperatures.
Q2: My experimental results are inconsistent, suggesting a loss of this compound activity. What are the possible reasons?
A2: Inconsistent results or loss of activity can stem from the degradation of this compound. The benzothiazole (B30560) and phenolic moieties are susceptible to degradation under certain conditions.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, prolonged exposure to extreme pH conditions (strong acids or bases) could potentially lead to degradation. Ensure that the pH of your buffers and solutions is within a stable range for the compound.
-
Oxidation: As mentioned above, the phenolic groups are prone to oxidation.
-
Photodegradation: Benzothiazole derivatives can be sensitive to light. Exposure to UV or even ambient light for extended periods can cause degradation.[2][3] Always handle the compound and its solutions in a light-protected environment.
-
Improper Storage: Storing the compound at temperatures higher than recommended can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: For stock solutions, repeated freezing and thawing can lead to degradation. It is highly recommended to prepare single-use aliquots.
Q3: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?
A3: The solubility of this compound in common laboratory solvents should be determined empirically for your specific application. For long-term storage of stock solutions, it is recommended to use a non-aqueous, aprotic solvent such as DMSO or DMF. Once dissolved, aliquot the solution into single-use vials and store them at -20°C to minimize degradation from repeated freeze-thaw cycles. For short-term use, solutions can be stored at 0-4°C.
Experimental Protocols
While specific, validated stability-indicating methods for this compound are not publicly available, a general experimental workflow for assessing stability via forced degradation studies can be outlined based on ICH guidelines.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method (e.g., HPLC).
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system.
-
Stress Conditions: Subject the this compound solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Use a stability-indicating method, typically a reverse-phase HPLC with UV detection, to separate the parent compound from any degradation products.
-
Characterize the degradation products using mass spectrometry (LC-MS) to elucidate their structures.
-
Visualizations
Factors Influencing this compound Stability
Caption: Key environmental factors affecting the stability of this compound.
Potential Degradation Pathways of this compound
Caption: Plausible degradation pathways for this compound under stress conditions.
References
Technical Support Center: Measuring MHY 553 Efficacy in Real-Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the efficacy of MHY 553, a novel Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and specific agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] Its mechanism of action involves binding to and activating PPARα, which is a ligand-activated transcription factor.[1][3] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus.[3][4] This complex then binds to specific DNA sequences called peroxisome proliferator-response elements (PPREs) in the promoter region of target genes.[3] This binding initiates the transcription of genes primarily involved in fatty acid oxidation and lipid metabolism, while also suppressing the expression of genes related to inflammation.[1][2]
Q2: What are the primary methods to measure the efficacy of this compound in real-time or near real-time?
The efficacy of this compound can be assessed through several methods that provide real-time or rapid readouts of PPARα activation and its downstream effects. These include:
-
PPARα Reporter Gene Assays: These are cell-based assays that use a reporter gene (e.g., luciferase) linked to a PPRE. Activation of PPARα by this compound drives the expression of the reporter gene, producing a quantifiable signal (light) that is proportional to the agonist activity.[4][5][6][7] This is a direct and high-throughput method to measure efficacy.
-
Real-Time Quantitative PCR (RT-qPCR): This technique measures the mRNA expression levels of PPARα target genes. An increase in the expression of genes like Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1), and Angiopoietin-like 4 (ANGPTL4) after this compound treatment indicates its efficacy.[1][8] While not a continuous real-time measurement, it provides a rapid and sensitive quantification of the downstream effects.
-
Real-Time Fatty Acid Oxidation (FAO) Assays: Since a primary function of PPARα activation is to increase fatty acid oxidation, measuring this process in real-time can be a direct indicator of this compound efficacy. This can be achieved using techniques like real-time metabolic analysis to measure oxygen consumption rates or by employing fluorescent probes that detect FAO activity in living cells.[9][10]
-
Live-Cell Imaging of Fatty Acid Uptake: Fluorescently labeled fatty acids can be used to monitor their uptake into cells in real-time using fluorescence microscopy.[11] As PPARα activation can influence fatty acid uptake, this provides a dynamic view of one of the downstream effects of this compound.
Q3: Which cell lines are suitable for testing this compound efficacy?
Cell lines with high expression of PPARα are ideal. Human hepatoblastoma cell lines, such as HepG2, are commonly used as they express PPARα and are relevant to the liver, a primary target tissue for PPARα agonists.[1][12] Other cell types with high metabolic rates, like cardiomyocytes or skeletal muscle cells, can also be used.[13] Commercially available reporter assay kits often provide engineered cell lines with constitutive expression of human PPARα.[6][7]
Troubleshooting Guides
PPARα Luciferase Reporter Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weak or No Signal | 1. Low transfection efficiency. 2. Inactive this compound or other reagents. 3. Weak promoter in the reporter construct. 4. Insufficient incubation time. | 1. Optimize the ratio of plasmid DNA to transfection reagent. 2. Verify the integrity and concentration of this compound. Ensure all assay reagents are within their expiry date and stored correctly. 3. Use a reporter construct with a stronger promoter or multiple PPRE copies. 4. Perform a time-course experiment to determine the optimal incubation time for this compound. |
| High Background Signal | 1. Contamination of reagents or cell culture. 2. Autofluorescence of this compound or other compounds. 3. High basal activity of the reporter construct. | 1. Use fresh, sterile reagents and practice aseptic cell culture techniques. 2. Test this compound in a cell-free system to check for direct effects on the luciferase enzyme or autofluorescence. 3. Use a reporter construct with lower basal activity or normalize data to a vehicle-treated control. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent cell numbers per well. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and consider using a multichannel pipette for consistency. Prepare a master mix of reagents. 2. Ensure a homogenous cell suspension before plating and visually inspect wells for even cell distribution. 3. Avoid using the outer wells of the microplate, or fill them with media to maintain humidity. |
Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Induction of Target Genes | 1. Ineffective this compound concentration. 2. Poor RNA quality. 3. Inefficient primers or probes. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Check RNA integrity using a bioanalyzer or gel electrophoresis. Ensure A260/280 and A260/230 ratios are optimal. 3. Validate primer efficiency through a standard curve analysis. Design new primers if necessary. |
| High Ct Values | 1. Low expression of the target gene. 2. Insufficient amount of cDNA. 3. PCR inhibition. | 1. Increase the amount of starting RNA for reverse transcription. 2. Increase the amount of cDNA used in the qPCR reaction. 3. Dilute the cDNA template to reduce the concentration of potential inhibitors carried over from RNA extraction. |
| Inconsistent Results | 1. Variability in cell treatment. 2. Inconsistent RNA extraction or reverse transcription. 3. Pipetting inaccuracies in qPCR setup. | 1. Ensure consistent timing and application of this compound to all samples. 2. Use a standardized protocol for RNA extraction and reverse transcription. Process all samples in the same batch if possible. 3. Prepare a master mix for the qPCR reaction to minimize pipetting variability. |
Experimental Protocols
Detailed Methodology: Real-Time PPARα Luciferase Reporter Assay
This protocol provides a general framework for measuring the efficacy of this compound using a commercially available PPARα luciferase reporter assay kit.
1. Cell Seeding:
- Thaw and culture the provided PPARα reporter cells according to the manufacturer's instructions.
- On the day of the assay, harvest the cells and resuspend them in the provided cell culture medium to the recommended density.
- Dispense the cell suspension into a white, clear-bottom 96-well assay plate.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the this compound stock solution to create a range of concentrations for dose-response analysis.
- Include a known PPARα agonist as a positive control and a vehicle-only (e.g., DMSO) control.
- Add the diluted compounds to the respective wells of the 96-well plate containing the cells.
3. Incubation:
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by a preliminary time-course experiment (typically 18-24 hours).
4. Luciferase Assay:
- Remove the plate from the incubator and allow it to equilibrate to room temperature.
- Prepare the luciferase detection reagent according to the manufacturer's protocol.
- Add the luciferase detection reagent to each well.
- Incubate the plate at room temperature for the recommended time (usually 5-10 minutes) to allow for cell lysis and signal stabilization.
5. Data Acquisition and Analysis:
- Measure the luminescence of each well using a microplate luminometer.
- Subtract the average luminescence of the blank wells from all other readings.
- Normalize the data by dividing the signal from the this compound-treated wells by the signal from the vehicle-treated wells to obtain the fold activation.
- Plot the fold activation against the log of the this compound concentration and fit the data to a non-linear regression curve to determine the EC50 value.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a PPARα Reporter Assay
| This compound Concentration (µM) | Average Luminescence (RLU) | Fold Activation (vs. Vehicle) |
| 0 (Vehicle) | 1,500 | 1.0 |
| 0.1 | 3,000 | 2.0 |
| 1 | 15,000 | 10.0 |
| 10 | 45,000 | 30.0 |
| 100 | 60,000 | 40.0 |
| Positive Control | 62,000 | 41.3 |
Table 2: Example RT-qPCR Data for PPARα Target Gene Expression
| Treatment | Target Gene | Fold Change in mRNA Expression (vs. Vehicle) |
| This compound (10 µM) | CPT1A | 8.5 |
| This compound (10 µM) | ACOX1 | 6.2 |
| This compound (10 µM) | ANGPTL4 | 12.1 |
Visualizations
Caption: this compound activates the PPARα signaling pathway.
Caption: Workflow for assessing this compound efficacy.
Caption: Troubleshooting weak signals in reporter assays.
References
- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. portal.premierbiolife.com [portal.premierbiolife.com]
- 8. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Fluorescence detection of metabolic activity of the fatty acid beta oxidation pathway in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Beneficial Role of PPAR Agonists in Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MHY-Compound Series in Cell Lines
Disclaimer: As of December 2025, publically available research on resistance mechanisms specifically to MHY 553 is limited. This technical support guide has been constructed as a representative model, utilizing information on the structurally and functionally related compounds MHY1485 (an mTOR activator) and MHY2256 (a SIRT/HDAC inhibitor) to address common challenges in overcoming drug resistance. The principles and protocols outlined here are broadly applicable to research involving small molecule inhibitors in cancer cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of our MHY compound over time in our cancer cell line. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to targeted therapies is a multi-faceted issue. For compounds like the MHY-series, which target fundamental cellular processes, resistance can emerge through several mechanisms:
-
Target Alteration: Mutations in the drug's target protein can prevent the compound from binding effectively. For instance, with an mTOR activator like MHY1485, mutations in the mTOR protein could potentially alter its responsiveness.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways. For example, resistance to HDAC inhibitors like MHY2256 can be associated with the hyperactivation of pro-survival pathways such as PI3K/Akt/mTOR or MAPK/ERK.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Epigenetic Modifications: Cells may undergo epigenetic reprogramming, such as changes in DNA methylation, to silence tumor suppressor genes that are activated by the therapeutic agent.
-
Induction of Pro-Survival Autophagy: While MHY1485 is known to inhibit autophagy, some cancer cells can develop resistance to other drugs by upregulating autophagy as a survival mechanism.[1] Conversely, for compounds that induce cell death, autophagy can sometimes act as a protective mechanism that needs to be overcome.
Q2: How can we confirm that our cell line has developed resistance to an MHY compound?
A2: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the compound in your current cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the development of resistance. This can be determined using a cell viability assay, such as the MTT or MTS assay.
Q3: What are the first steps in troubleshooting a lack of response to an MHY compound in our experiments?
A3: Before investigating complex biological resistance, it's crucial to rule out experimental variables:
-
Reagent Integrity: Confirm the purity and stability of your MHY compound. Ensure it has been stored correctly and prepare fresh stock solutions.
-
Cell Line Health and Identity: Verify that your cell line is healthy, free from contamination (especially mycoplasma), and is indeed the correct cell line using Short Tandem Repeat (STR) profiling.
-
Assay Conditions: Optimize your cell seeding density and ensure the solvent for the MHY compound (e.g., DMSO) is not causing toxicity at the concentrations used.
Q4: Can combination therapies help overcome resistance to MHY compounds?
A4: Yes, combination therapy is a key strategy. For an mTOR activator like MHY1485, which can sensitize cells to other chemotherapeutics like adriamycin by inhibiting autophagy, this is a primary application.[1] For an HDAC inhibitor like MHY2256, combining it with inhibitors of pro-survival pathways (e.g., PI3K or MAPK inhibitors) or with DNA-damaging agents can be effective.
Section 2: Troubleshooting Guides
This section provides a structured approach to identifying and addressing resistance to MHY compounds.
Issue 1: Increased IC50 value of MHY compound observed in our cell line.
| Possible Cause | Suggested Action |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value using a cell viability assay (see Protocol 1). Compare this to the IC50 of the parental cell line. 2. Investigate Mechanism: Proceed to the molecular analysis outlined in Issue 2. |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of concentrations to ensure you are using an effective dose for your specific cell line. |
| Cell Line Contamination or Genetic Drift | Authenticate your cell line using STR profiling. It is recommended to use cells from a low-passage frozen stock for critical experiments. |
Issue 2: How to identify the mechanism of resistance to our MHY compound?
| Potential Mechanism | Experimental Approach |
| Activation of Pro-Survival Signaling | Western Blot Analysis (see Protocol 2): Probe for key phosphorylated (activated) proteins in bypass pathways. For MHY2256 (HDACi) resistance, examine p-Akt, p-mTOR, and p-ERK. For MHY1485 (mTOR activator), investigate pathways that may be activated to counteract its effects. |
| Increased Drug Efflux | Rhodamine 123 Efflux Assay: Use this fluorescent substrate of P-gp to assess efflux pump activity via flow cytometry or fluorescence microscopy. Increased efflux in resistant cells will result in lower fluorescence intensity. |
| Target Protein Alteration | Sanger or Next-Generation Sequencing: Sequence the gene encoding the target protein (e.g., mTOR for MHY1485, SIRTs for MHY2256) to identify potential mutations in the drug-binding domain. |
| Changes in Gene Expression | Quantitative PCR (qPCR) or RNA-Seq: Analyze the expression of genes associated with drug resistance, such as ABC transporters (e.g., ABCB1 for P-gp) or anti-apoptotic proteins (e.g., Bcl-2). |
Section 3: Data Presentation
Table 1: Representative IC50 Values for MHY2256 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 4.8 |
| SKOV-3 | Ovarian Cancer | 5.6 |
| HCT116 | Colorectal Cancer | ~1.02 (enzyme activity) |
| Ishikawa | Endometrial Cancer | ~1.89 (enzyme activity) |
Data compiled from published studies.[2] Note that IC50 values can vary between studies and experimental conditions.
Section 4: Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the IC50 of an MHY compound in a cancer cell line.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (sensitive and potentially resistant)
-
Complete culture medium
-
MHY compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the MHY compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Protein Expression
Objective: To analyze the expression of total and phosphorylated proteins in key signaling pathways.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, total Akt, p-mTOR, total mTOR, p-ERK, total ERK, GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis and normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Protocol 3: siRNA Transfection for Gene Knockdown
Objective: To investigate the role of a specific gene in conferring resistance by knocking down its expression.
Materials:
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
6-well plates with resistant cells at 60-80% confluency
Procedure:
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the siRNA in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the two solutions and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis:
-
Confirm knockdown of the target gene by qPCR or Western blot.
-
Perform a cell viability assay (Protocol 1) to determine if the knockdown of the target gene re-sensitizes the cells to the MHY compound.
-
Section 5: Visualizations
Caption: Signaling pathway of MHY2256, a SIRT/HDAC inhibitor.
Caption: Signaling pathway of MHY1485, an mTOR activator.
Caption: Workflow for troubleshooting drug resistance.
References
- 1. Inhibitory Effect of mTOR Activator MHY1485 on Autophagy: Suppression of Lysosomal Fusion | PLOS One [journals.plos.org]
- 2. A New Synthetic Histone Deacetylase Inhibitor, MHY2256, Induces Apoptosis and Autophagy Cell Death in Endometrial Cancer Cells via p53 Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MHY 553 Dosage and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing MHY 553 in preclinical research. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered when determining the appropriate dosage of this compound for various animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in promoting fatty acid oxidation. By activating PPARα, this compound can help alleviate conditions such as hepatic steatosis (fatty liver) by increasing the breakdown of fatty acids and reducing inflammation in the liver.
Q2: What is a recommended starting dose for this compound in rats?
A2: Based on published in vivo studies, oral administration of this compound at doses of 3 mg/kg/day and 5 mg/kg/day has been shown to be effective in ameliorating age-induced hepatic steatosis in Sprague-Dawley rats. Researchers can use these doses as a starting point for their own experimental models.
Q3: How can I determine a starting dose for this compound in mice?
A3: Currently, there are no published studies detailing a specific dosage of this compound for mice. However, a starting dose can be estimated by considering the effective dose in rats and applying allometric scaling principles based on body surface area. Alternatively, researchers can refer to studies on other PPARα agonists in mice. For example, the PPARα agonist WY-14643 has been used in mice at a dose of 100 mg/kg/day via intraperitoneal injection. Given the potency of this compound observed in rats, a more conservative starting dose for mice, potentially in the range of 1-10 mg/kg/day, administered orally, would be a reasonable starting point for a dose-finding study.
Q4: What is the most appropriate route of administration for this compound?
A4: The referenced in vivo study in rats utilized oral gavage for this compound administration. This is a common and effective route for systemic drug delivery in rodents. Other potential routes, such as intraperitoneal or subcutaneous injection, may also be viable but would require separate validation and potential dose adjustments.
Q5: How should I prepare this compound for in vivo administration?
A5: The solubility and appropriate vehicle for this compound should be determined prior to in vivo studies. For oral gavage, compounds are often suspended or dissolved in vehicles such as corn oil, carboxymethylcellulose (CMC), or a solution of DMSO and saline. It is crucial to conduct a vehicle toxicity study in a small cohort of animals to ensure the chosen vehicle does not produce adverse effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable therapeutic effect at the initial dose. | 1. Insufficient Dosage: The initial dose may be too low for the specific animal strain or disease model. 2. Poor Bioavailability: The compound may not be adequately absorbed when administered via the chosen route. 3. Rapid Metabolism: The animal model may metabolize and clear the compound too quickly. | 1. Dose Escalation Study: Gradually increase the dose in different cohorts of animals while monitoring for efficacy and any signs of toxicity. 2. Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in the plasma over time to assess its absorption, distribution, metabolism, and excretion (ADME) profile. 3. Alternative Administration Route: Consider a different route of administration (e.g., intraperitoneal injection) that may offer better bioavailability. |
| Unexpected toxicity or adverse events observed. | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD) for that animal strain. 2. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing the adverse effects. 3. Off-target effects: this compound may have unintended biological effects at the administered dose. | 1. Dose De-escalation: Reduce the dose to a lower, non-toxic level. Conduct a formal MTD study to establish a safe dose range. 2. Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between compound- and vehicle-induced toxicity. 3. In Vitro Profiling: If toxicity persists at lower doses, further in vitro studies may be necessary to investigate potential off-target interactions. |
| High variability in response between animals. | 1. Inconsistent Dosing Technique: Variations in the administration procedure (e.g., oral gavage) can lead to inconsistent drug delivery. 2. Biological Variability: Individual differences in metabolism and physiology among animals. 3. Animal Health Status: Underlying health issues in some animals can affect their response to the compound. | 1. Standardize Procedures: Ensure all personnel are thoroughly trained and follow a standardized protocol for drug preparation and administration. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve statistical power. 3. Health Monitoring: Closely monitor the health of all animals before and during the study to exclude any with pre-existing conditions. |
Quantitative Data Summary
Table 1: this compound Dosage in Sprague-Dawley Rats
| Parameter | Low Dose Group | High Dose Group | Control Group |
| Dosage | 3 mg/kg/day | 5 mg/kg/day | Vehicle |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage |
| Duration | 30 days | 30 days | 30 days |
| Key Finding | Amelioration of age-induced hepatic steatosis | Amelioration of age-induced hepatic steatosis | No change |
Table 2: Example Dosages of Other PPARα Agonists in Mice
| Compound | Dosage | Administration Route | Animal Strain | Reference |
| WY-14643 | 100 mg/kg/day | Intraperitoneal Injection | C57BL/6J | [1] |
| GW610742 | 3 mg/kg & 10 mg/kg | Oral Gavage | C57BL/6 | [2] |
| GW649003 | 1 mg/kg | Oral Gavage | C57BL/6 | [2] |
| Fenofibrate | 50 mg/kg & 150 mg/kg | Oral Gavage | C57BL/6J | [3] |
Experimental Protocols
Protocol 1: Dose Formulation for Oral Gavage
-
Objective: To prepare a stable suspension of this compound for oral administration to rodents.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the total amount of this compound required for the entire study based on the number of animals, dosage, and study duration.
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Gradually add the vehicle to the powder while vortexing to create a homogenous suspension.
-
If the compound does not suspend easily, sonicate the mixture in a water bath for 5-10 minutes.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the formulation at 4°C and re-vortex before each use to ensure uniform suspension.
-
Protocol 2: Oral Gavage Administration in Mice and Rats
-
Objective: To accurately administer a specific volume of this compound suspension directly into the stomach of a rodent.
-
Materials:
-
This compound suspension
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
-
Procedure:
-
Weigh each animal to determine the correct volume of the this compound suspension to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be used.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury. Mark this length on the needle if necessary.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.
-
Once the needle is in the stomach, slowly depress the syringe plunger to deliver the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes after the procedure for any signs of distress.
-
Visualizations
Caption: this compound activates the PPARα signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical approach to troubleshooting this compound dosage.
References
- 1. Peroxisome proliferator-activated receptor α agonist induces mouse hepatomegaly through the spatial hepatocyte enlargement and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Ppar Delta and Alpha Agonist on Fatty Acid and Glucose Metabolism in Vivo and in Mouse Isolated Soleus Muscle | Journal of the Ghana Science Association [ajol.info]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to PPARα Agonists: MHY553 vs. Fenofibrate
For researchers and professionals in drug development, understanding the nuances of peroxisome proliferator-activated receptor alpha (PPARα) agonists is critical for targeting metabolic and inflammatory diseases. This guide provides an objective comparison between the well-established clinical drug, fenofibrate (B1672516), and the novel agonist, MHY553, with a focus on their performance, mechanism of action, and supporting experimental data.
Introduction to MHY553 and Fenofibrate
Fenofibrate is a third-generation fibric acid derivative widely prescribed for the treatment of dyslipidemia, particularly hypertriglyceridemia.[1][2] It functions as a prodrug, converting to its active metabolite, fenofibric acid, which then activates PPARα.[1] Its primary clinical utility lies in modulating lipid metabolism to reduce cardiovascular risk.
MHY553 (4-(benzo[d]thiazol-2-yl)benzene-1,3-diol) is a novel, synthetic PPARα agonist identified for its therapeutic potential in alleviating age-related hepatic steatosis (fatty liver disease) and inflammation.[3][4] Studies have highlighted its specificity for the PPARα subtype and its potent effects on fatty acid oxidation and anti-inflammatory pathways.[3][5]
Mechanism of PPARα Activation
Both MHY553 and fenofibrate exert their effects by binding to and activating PPARα, a ligand-activated transcription factor. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator-responsive elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism and inflammation.
Key downstream effects include:
-
Increased Fatty Acid Oxidation: Upregulation of genes like Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1), which are crucial for the transport and breakdown of fatty acids in mitochondria and peroxisomes.[3][6]
-
Modulation of Lipoprotein Metabolism: Increased expression of lipoprotein lipase (B570770) and apolipoproteins A-I and A-II, leading to lower triglyceride levels and increased HDL cholesterol.[2]
-
Anti-inflammatory Action: Inhibition of pro-inflammatory signaling pathways such as NF-κB and AP-1.[5]
Comparative Performance and Specificity
While both compounds target PPARα, their specificity and potency can differ. MHY553 has been demonstrated to be a PPARα-specific agonist, with docking simulations and Western blot analyses confirming that its activity is directed at PPARα and not other PPAR subtypes (β and γ).[3] Fenofibrate is also considered a selective PPARα agonist, though its affinity for PPARγ is only about 10-fold lower, suggesting a lesser degree of specificity compared to more modern modulators.
Direct comparative data on potency (EC50) is limited for MHY553. However, fenofibrate's potency has been established, with an EC50 of approximately 30 μM for the human PPARα receptor.[7] The efficacy of these agonists can be evaluated by their ability to induce the expression of downstream target genes.
Table 1: Quantitative Comparison of MHY553 and Fenofibrate
| Parameter | MHY553 | Fenofibrate | Reference |
| Primary Target | PPARα | PPARα | [3] |
| Specificity | High specificity for PPARα over β/γ subtypes. | Selective for PPARα, with ~10-fold lower affinity for PPARγ. | [3] |
| Potency (EC50, human) | Data not available | ~30 μM | [7] |
| Effect on Target Genes | Stimulated nuclear translocation of PPARα and increased mRNA levels of CPT-1A and ACOX1. | Upregulated expression of CPT1a, CPT2, and Acyl-CoA Oxidase. | [3][8][9] |
Therapeutic Applications and Effects
The differing profiles of MHY553 and fenofibrate lend them to distinct, albeit potentially overlapping, therapeutic applications.
Table 2: Therapeutic Applications and Observed Effects
| Application Area | MHY553 | Fenofibrate |
| Lipid Metabolism | Reduces triglyceride accumulation in HepG2 cells.[4][10] | Clinically used to lower triglycerides and VLDL; raises HDL cholesterol. |
| Hepatic Steatosis | Markedly ameliorates aging-induced hepatic steatosis in rats.[3] | Used off-label in some cases of non-alcoholic fatty liver disease. |
| Inflammation | Significantly suppresses inflammatory mRNA expression in aged rats and inhibits pro-inflammatory cytokines (COX-2, iNOS, IL-1β, IL-6).[5] | Exerts anti-inflammatory effects by inhibiting NF-κB signaling.[11] |
| Other Effects | Shows antioxidant effects by scavenging reactive oxygen species (ROS) in skin cells.[5] | May offer neuroprotective effects against cerebral ischemia. |
Experimental Protocols
To assess the activity of PPARα agonists like MHY553 and fenofibrate, a luciferase reporter gene assay is a standard and robust method.
Protocol: PPARα Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene (luciferase).
-
Cell Culture: Human liver hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with three plasmids using a suitable transfection reagent:
-
A PPARα expression vector (to ensure sufficient receptor presence).
-
A PPRE-luciferase reporter vector (containing PPRE sequences upstream of the firefly luciferase gene).
-
A control vector (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
-
Compound Treatment: 24 hours post-transfection, the cell medium is replaced with a medium containing various concentrations of the test compounds (MHY553, fenofibrate) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for another 24 hours to allow for PPARα activation and subsequent luciferase gene expression.
-
Cell Lysis: The medium is removed, and cells are washed with PBS. A lysis buffer is added to each well to break open the cells and release the cellular contents, including the expressed luciferase enzymes.
-
Luminometry: The cell lysate is transferred to an opaque plate. Luciferase activity is measured using a luminometer after the addition of specific substrates for both firefly and Renilla luciferase.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold-induction of PPARα activity is calculated by comparing the normalized luciferase activity in compound-treated cells to that in vehicle-treated cells.
Logical Comparison Summary
The relationship and key differentiating factors between MHY553 and fenofibrate are summarized below.
Conclusion
Fenofibrate remains a cornerstone in the management of dyslipidemia, with a well-documented mechanism of action via PPARα activation. MHY553 emerges as a promising novel agonist with high specificity for PPARα. Its potent effects on fatty acid oxidation and inflammation, particularly in the context of aging and hepatic steatosis, position it as a valuable tool for further research and a potential candidate for therapeutic development in metabolic syndromes beyond hyperlipidemia. The selection between these or other PPARα agonists will ultimately depend on the specific therapeutic goal, balancing the broad metabolic effects of established drugs like fenofibrate against the targeted potential of novel compounds like MHY553.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Novel PPARα Agonist MHY 553
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel peroxisome proliferator-activated receptor alpha (PPARα) agonist, MHY 553, with other established PPAR agonists. The information is intended for researchers, scientists, and professionals involved in drug development. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound, chemically known as 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, is a novel, orally active, and specific PPARα agonist.[1][2] Research has highlighted its potential in alleviating age-induced hepatic steatosis by enhancing fatty acid oxidation and mitigating inflammation.[1][2] Docking simulations and in-vitro studies have confirmed its high binding affinity and specificity for PPARα over other PPAR subtypes (PPARβ/δ and PPARγ).[1][2]
Quantitative Comparison of PPAR Agonists
The following table summarizes the key quantitative data for this compound and a selection of other well-characterized PPAR agonists, including a PPARα agonist (Fenofibrate), a PPARγ agonist (Rosiglitazone), a PPARδ agonist (GW501516), and a pan-PPAR agonist (Bezafibrate).
| Compound | Primary Target | Agonist Type | Binding Affinity/Potency | Selectivity |
| This compound | PPARα | Specific Agonist | Binding Energy: -8.7 kcal/mol | Specific for PPARα over PPARβ/δ and PPARγ[1][2] |
| Fenofibrate | PPARα | Agonist | EC50: 18 µM (mouse), 30 µM (human)[3] | ~10-fold less affinity for PPARγ[3] |
| Rosiglitazone | PPARγ | Potent, Selective Agonist | EC50: 60 nM; Kd: 40 nM | No significant activity at PPARα and PPARδ |
| GW501516 | PPARδ | Potent, Highly Selective Agonist | EC50: 1 nM; Ki: 1 nM | >1000-fold selectivity over PPARα and PPARγ |
| Bezafibrate | PPARα, PPARγ, PPARδ | Pan-Agonist | EC50: 50 µM (hPPARα), 60 µM (hPPARγ), 20 µM (hPPARδ) | Activates all three PPAR subtypes |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation for PPAR agonists, the following diagrams are provided in the DOT language.
Caption: this compound signaling pathway in hepatic cells.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
PPAR Binding Affinity Assay (Computational Docking Simulation)
Objective: To predict the binding affinity and mode of interaction between a ligand (e.g., this compound) and a PPAR subtype.
Methodology:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target PPARα ligand-binding domain (LBD) from a protein data bank (e.g., PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Generate the 3D structure of the ligand (this compound) and optimize its geometry using a suitable chemistry software.
-
-
Molecular Docking:
-
Define the binding site on the PPARα LBD based on the co-crystallized ligand or known active site residues.
-
Utilize a molecular docking program (e.g., AutoDock Vina) to predict the binding conformation and energy of the ligand within the defined binding site.
-
The program will generate multiple binding poses, each with a corresponding binding energy score (in kcal/mol).
-
-
Analysis:
-
Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Chimera).
-
Compare the binding energy of the test compound with that of known PPARα agonists (e.g., Fenofibrate) to estimate its relative binding affinity.
-
Luciferase Reporter Assay for PPARα Activation
Objective: To quantify the functional activation of PPARα by a test compound in a cell-based system.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, HEK293T) in appropriate growth medium.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length human or rodent PPARα gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, seed the cells into a multi-well plate.
-
Treat the cells with various concentrations of the test compound (this compound) and a known PPARα agonist (positive control) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
If a normalization reporter was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.
-
Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).
-
In Vivo Efficacy Study in a Model of Hepatic Steatosis
Objective: To evaluate the therapeutic efficacy of a PPARα agonist in an animal model of hepatic steatosis.
Methodology:
-
Animal Model:
-
Use an appropriate animal model that develops hepatic steatosis, such as aged rats or mice fed a high-fat diet.
-
Divide the animals into different groups: a young control group, an aged/diseased control group, and one or more treatment groups receiving different doses of the test compound.
-
-
Drug Administration:
-
Administer the test compound (this compound) orally to the treatment groups daily for a specified period (e.g., 4-8 weeks). The control groups should receive the vehicle.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Serum Analysis: Measure serum levels of triglycerides, cholesterol, and liver enzymes (e.g., ALT, AST) to assess dyslipidemia and liver damage.
-
Liver Histology: Perform histological staining (e.g., H&E, Oil Red O) on liver sections to visualize and quantify lipid accumulation.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression levels of PPARα target genes involved in fatty acid oxidation (e.g., CPT-1A, ACOX1) and inflammation in liver tissue.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., ANOVA) to compare the results between the different groups and determine the significance of the treatment effects.
-
References
- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MHY 553 Efficacy: A Comparative Guide Using Gene Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MHY 553 (Propranolol Hydrochloride), a non-selective beta-adrenergic receptor antagonist, with other therapeutic alternatives. We delve into its mechanism of action, supported by experimental data, with a focus on validation using gene knockout models to elucidate its efficacy in cancer therapy.
Mechanism of Action: Targeting Key Signaling Pathways
This compound, containing propranolol (B1214883) hydrochloride, exerts its anti-cancer effects by modulating multiple critical signaling pathways within cancer cells. The primary mechanism involves the blockade of β-adrenergic receptors (ADRB1 and ADRB2), leading to the downstream inhibition of the cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) signaling cascade. This pathway is pivotal in regulating cell proliferation, migration, and survival.
Furthermore, studies have demonstrated that propranolol can also influence the PI3K/AKT pathway, a central regulator of cell growth and apoptosis, and the ROS/JNK signaling pathway, which is involved in cellular stress responses. An initial observation that this compound lowers fatty acid levels also suggests a potential role in modulating the fatty acid synthesis pathway, another critical metabolic process often upregulated in cancer.
Signaling Pathway Modulated by this compound (Propranolol)
Caption: this compound (Propranolol) signaling pathway.
Efficacy Validation with Gene Knockout Models
The specificity of this compound's action through the β-adrenergic pathway has been validated using gene silencing techniques. In a study on osteosarcoma cells, siRNA-mediated knockdown of the β2-adrenergic receptor (ADRB2) was shown to decrease cell survival and significantly reduce the anti-cancer activity of propranolol.[1] This demonstrates that the efficacy of propranolol is dependent on the presence of its target receptor.
While direct gene knockout studies for other components of the signaling cascade (e.g., PKA, CREB) in the context of propranolol treatment are not yet widely available, the established downstream effects of β-adrenergic receptor blockade strongly support their involvement.
Experimental Workflow for Gene Knockout Validation
Caption: Workflow for validating drug efficacy using gene knockout.
Performance Comparison with Alternative Therapies
This compound's multi-pathway inhibitory action presents a unique therapeutic profile. Below is a comparison with targeted inhibitors of the AKT and Fatty Acid Synthase (FASN) pathways.
| Therapeutic Agent | Target Pathway | Reported Efficacy (Model) | Reference |
| This compound (Propranolol) | β-Adrenergic/cAMP, AKT, FASN | Reduced tumor growth in neuroblastoma xenografts.[2] Reduced cell viability in various cancer cell lines.[3] | [2][3] |
| MK-2206 | AKT | Limited clinical activity as monotherapy in advanced breast cancer.[4] | [4] |
| Orlistat (B1677487) | FASN | Inhibited tumor growth in prostate cancer xenografts.[5] Reduced experimental metastases in melanoma. | [5] |
Note: Direct head-to-head comparative studies of this compound with specific AKT or FASN inhibitors in the same cancer models are limited. The data presented is based on individual studies of each compound.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the steps for assessing the effect of this compound on cancer cell viability using the Cell Counting Kit-8 (CCK-8).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium without the drug). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Western Blot for AKT Phosphorylation
This protocol describes the detection of phosphorylated AKT (p-AKT), a marker of AKT pathway activation, following this compound treatment.
-
Cell Treatment and Lysis: Culture and treat cells with this compound as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the effect of this compound on AKT phosphorylation.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound using a mouse xenograft model.
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1x10⁷ cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Treatment: When tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue monitoring tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to determine the in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Anti-tumor activity of the beta-adrenergic receptor antagonist propranolol in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fatty acid synthase inhibitor orlistat reduces experimental metastases and angiogenesis in B16-F10 melanomas [ouci.dntb.gov.ua]
MHY 553 vs. WY-14643 in Hepatic Lipid Accumulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MHY 553 and WY-14643, two peroxisome proliferator-activated receptor alpha (PPARα) agonists, in the context of their effects on hepatic lipid accumulation. The information presented is collated from experimental data to assist researchers in understanding their mechanisms of action and comparative efficacy.
I. Overview and Mechanism of Action
Both this compound and WY-14643 are synthetic ligands that activate PPARα, a nuclear receptor highly expressed in the liver that plays a crucial role in lipid metabolism.[1] Activation of PPARα leads to the transcriptional regulation of genes involved in fatty acid oxidation, thereby reducing the accumulation of lipids in hepatocytes.[2] While both compounds operate through this common pathway, experimental evidence suggests differences in their efficacy and effects on downstream targets.
This compound is a novel PPARα agonist that has been shown to effectively alleviate age-induced hepatic steatosis.[3][4] Its mechanism involves stimulating the translocation of PPARα to the nucleus, which in turn increases the expression of genes related to fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT-1A) and Acyl-CoA Oxidase 1 (ACOX1).[3] Notably, this compound does not appear to significantly affect the expression of genes involved in lipogenesis.[3]
WY-14643 is a well-established and potent PPARα agonist used extensively in research to study lipid metabolism.[5][6] Similar to this compound, it promotes fatty acid oxidation. However, some studies have reported that WY-14643 can also increase the expression of genes related to lipogenesis under certain conditions, a nuance that distinguishes it from this compound.[3]
II. Quantitative Data Comparison
The following tables summarize the quantitative data from a comparative study on the effects of this compound and WY-14643 in a HepG2 cell model of hepatic steatosis induced by the LXR agonist T0901317.[3]
Table 1: Effect on Triglyceride Accumulation in T0901317-treated HepG2 Cells [3]
| Treatment | Concentration (µM) | Triglyceride Accumulation (% of Control) |
| Control | - | 100 |
| T0901317 | 1 | 250 |
| T0901317 + WY-14643 | 10 | 150 |
| T0901317 + this compound | 10 | 120 |
Table 2: Effect on Gene Expression in T0901317-treated HepG2 Cells (Fold Change vs. T0901317 alone) [3]
| Gene | Function | WY-14643 (10 µM) | This compound (10 µM) |
| CPT-1A | Fatty Acid Oxidation | ~2.5 | ~2.0 |
| ACOX1 | Fatty Acid Oxidation | ~3.0 | ~2.5 |
| SREBP1c | Lipogenesis | ~1.8 | ~1.0 (no significant change) |
| FASN | Lipogenesis | ~1.5 | ~1.0 (no significant change) |
| ACC | Lipogenesis | ~1.4 | ~1.0 (no significant change) |
III. Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a general experimental workflow for comparing the effects of this compound and WY-14643.
Caption: Signaling pathways of this compound and WY-14643 in hepatocytes.
Caption: Experimental workflow for comparing this compound and WY-14643.
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
A. T0901317-Induced Hepatic Steatosis in HepG2 Cells
This protocol describes the induction of lipid accumulation in HepG2 cells, creating an in vitro model of hepatic steatosis.
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere and reach approximately 70-80% confluency.
-
Induction: Replace the culture medium with fresh medium containing 1 µM of T0901317 (a liver X receptor agonist).
-
Treatment: Concurrently with T0901317, treat the cells with the desired concentrations of this compound, WY-14643, or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for lipid accumulation and the effects of the compounds to manifest.
B. Oil Red O Staining for Lipid Accumulation
This qualitative method visualizes intracellular lipid droplets.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin in PBS for at least 1 hour.
-
Washing: Wash the cells again with PBS.
-
Staining: Prepare a fresh Oil Red O working solution (e.g., 0.5% Oil Red O in isopropanol, diluted with water). Add the working solution to the cells and incubate for 15-30 minutes at room temperature.
-
Destaining and Counterstaining: Wash the cells with water to remove excess stain. If desired, counterstain the nuclei with hematoxylin (B73222) for 1-2 minutes.
-
Visualization: Wash with water and visualize the red-stained lipid droplets under a light microscope.
C. Triglyceride Assay
This quantitative assay measures the total triglyceride content in cell lysates.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100).
-
Homogenization: Scrape the cells and homogenize the lysate.
-
Assay: Use a commercial triglyceride quantification kit. The general principle involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then used in a series of reactions to produce a colorimetric or fluorometric signal that is proportional to the amount of triglyceride in the sample.
-
Quantification: Measure the absorbance or fluorescence using a plate reader and calculate the triglyceride concentration based on a standard curve. Normalize the results to the total protein concentration of the cell lysate.
D. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique quantifies the mRNA levels of target genes.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
PCR Amplification: Perform real-time PCR using a thermocycler with gene-specific primers for the target genes (e.g., CPT-1A, ACOX1, SREBP1c, FASN, ACC) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction mixture typically includes cDNA template, primers, dNTPs, DNA polymerase, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
E. Western Blot for Nuclear Translocation of PPARα
This method assesses the amount of PPARα protein that has moved into the nucleus.
-
Nuclear and Cytoplasmic Fractionation: After treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or a standard protocol involving differential centrifugation.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins from the nuclear extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for PPARα.
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a nuclear loading control (e.g., Lamin B1 or Histone H3) to determine the relative amount of PPARα in the nucleus.
F. Luciferase Reporter Assay for PPARα Activity
This assay measures the transcriptional activity of PPARα.
-
Cell Transfection: Co-transfect cells (e.g., HepG2) with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Treatment: After transfection, treat the cells with this compound, WY-14643, or a vehicle control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.
-
Normalization: To control for transfection efficiency, co-transfect a control plasmid expressing Renilla luciferase and normalize the firefly luciferase activity to the Renilla luciferase activity.
V. Conclusion
Both this compound and WY-14643 are effective PPARα agonists that can reduce hepatic lipid accumulation primarily by enhancing fatty acid oxidation. However, this compound may offer a more targeted therapeutic profile as it appears to avoid the induction of lipogenic pathways that can be observed with WY-14643.[3] The choice between these compounds for research or therapeutic development will depend on the specific context and desired outcomes. The experimental protocols provided in this guide offer a framework for conducting further comparative studies.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 4. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. korambiotech.com [korambiotech.com]
Unraveling the Cellular Impact of MHY Compounds: A Comparative Analysis
A Note on MHY 553: Initial searches for a compound specifically designated "this compound" did not yield conclusive results in peer-reviewed literature or established chemical databases. It is possible that this is a typographical error or a very recent, as yet unpublished, compound. However, a family of related MHY compounds with significant, validated effects on various cell types has been extensively documented. This guide will provide a comparative cross-validation of the effects of a prominent member of this family, MHY2256 , a known sirtuin inhibitor, and contrast its mechanism with other relevant MHY compounds and alternative therapeutic agents. This comparative approach will provide researchers, scientists, and drug development professionals with a valuable resource for understanding the cellular activities of this class of molecules.
Comparative Analysis of MHY2256 Effects in Cancer Cell Lines
MHY2256 has emerged as a potent anti-cancer agent through its targeted inhibition of sirtuins (SIRTs), a class of NAD⁺-dependent deacetylases. Its efficacy has been demonstrated across different cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Quantitative Data Summary
The following table summarizes the key quantitative data on the effects of MHY2256 in two different cancer cell lines, MCF-7 (human breast adenocarcinoma) and SKOV-3 (human ovarian cancer), and compares it to Salermide, another known SIRT1/2 inhibitor.
| Compound | Cell Line | IC₅₀ (µM) | Effect on SIRT1 Activity | Effect on p53 Acetylation | Reference |
| MHY2256 | MCF-7 | ~5 | Potent Inhibition | Increased | [1] |
| MHY2256 | SKOV-3 | ~7.5 | Potent Inhibition | Increased | [1] |
| Salermide | MCF-7 | Not specified | Inhibition | Increased | [1] |
| Salermide | SKOV-3 | Not specified | Inhibition | Increased | [1] |
Alternative MHY Compounds and Their Mechanisms
While MHY2256 targets sirtuins, other MHY compounds exert their effects through different signaling pathways, offering a range of tools for cancer research.
| Compound | Primary Target | Key Effects | Relevant Cell Lines | Reference |
| MHY440 | Topoisomerase I | DNA damage response, G2/M arrest, apoptosis | AGS (gastric cancer) | [2] |
| MHY1485 | mTOR | Suppression of autophagy | Rat hepatocytes, UV-treated skin cells | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize the effects of MHY2256.
Cell Culture and Drug Treatment
-
Cell Lines: MCF-7 and SKOV-3 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: MHY2256 and Salermide were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which were then diluted to the desired concentrations in the cell culture medium. The final DMSO concentration was kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells were seeded in appropriate culture plates and allowed to attach overnight. The medium was then replaced with fresh medium containing the indicated concentrations of the compounds for the specified durations (e.g., 48 hours for Western blot analysis).[1]
Western Blot Analysis
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates was determined using a Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against SIRT1, SIRT2, SIRT3, p53, acetylated-p53, and MDM2.
-
Detection: After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
SIRT1 Activity Assay
-
Assay Principle: The enzymatic activity of SIRT1 was measured using a SensoLyte® 520 FRET SIRT1 Assay Kit. This assay utilizes a fluorogenic peptide substrate that, upon deacetylation by SIRT1, is cleaved by a developer, leading to an increase in fluorescence.
-
Procedure: Recombinant human SIRT1 enzyme was incubated with the substrate and either MHY2256 or nicotinamide (B372718) (a known SIRT inhibitor) at various concentrations. The fluorescence was measured at an excitation/emission wavelength of 490/520 nm. The results were expressed as a percentage of the activity relative to the untreated control.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: MHY2256 signaling pathway leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for the SIRT1 enzymatic activity assay.
References
- 1. Phospho-p53 (Ser15) (16G8) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Myocyte apoptosis during acute myocardial infarction in the mouse localizes to hypoxic regions but occurs independently of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MHY2245, a Sirtuin Inhibitor, Induces Cell Cycle Arrest and Apoptosis in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Preclinical Comparison of MHY 553 and Other Leading NASH Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, with or without fibrosis. With no currently approved therapies, the race to develop effective treatments is a key focus of the pharmaceutical industry. This guide provides a head-to-head preclinical comparison of MHY 553, a novel peroxisome proliferator-activated receptor alpha (PPARα) agonist, against other leading NASH drug candidates in late-stage development: Lanifibranor (pan-PPAR agonist), Resmetirom (thyroid hormone receptor-β agonist), and Semaglutide (B3030467) (glucagon-like peptide-1 receptor agonist).
Quantitative Data Summary
The following tables summarize the key preclinical efficacy data for this compound and the selected comparator drug candidates in various animal models of NASH and related liver conditions.
Table 1: Effects on Hepatic Steatosis and Histology
| Drug Candidate | Mechanism of Action | Animal Model | Key Histological Findings | Source |
| This compound | PPARα Agonist | Aged Sprague-Dawley Rats (Hepatic Steatosis) | Marked amelioration of aging-induced hepatic steatosis. | [1][2] |
| Lanifibranor | Pan-PPAR Agonist | Gubra-Amylin NASH (GAN) DIO Mouse | Significant improvement in NAFLD Activity Score (NAS). | [3] |
| Resmetirom | THR-β Agonist | High-Fat, High-Sugar Diet-induced Obese Mice | Significant reduction in liver mass and hepatic steatosis. | [4] |
| Semaglutide | GLP-1 Receptor Agonist | Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Mouse | Significant decrease in hepatic steatosis. | [2] |
Table 2: Effects on Liver Fibrosis
| Drug Candidate | Mechanism of Action | Animal Model | Key Fibrosis Findings | Source |
| This compound | PPARα Agonist | Aged Sprague-Dawley Rats (Hepatic Steatosis) | Data on fibrosis not available in the primary study. | [1][2] |
| Lanifibranor | Pan-PPAR Agonist | Gubra-Amylin NASH (GAN) DIO Mouse | Induced regression in fibrosis stage. | [3] |
| Resmetirom | THR-β Agonist | High-Fat, High-Sugar Diet-induced Obese Mice | Data on fibrosis not explicitly quantified in the initial preclinical announcement. | [4] |
| Semaglutide | GLP-1 Receptor Agonist | Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Mouse | Significant decrease in hepatic fibrosis. | [2] |
Table 3: Effects on Gene Expression and Biomarkers
| Drug Candidate | Mechanism of Action | Key Gene Expression/Biomarker Changes | Source |
| This compound | PPARα Agonist | Increased mRNA levels of fatty acid oxidation genes (CPT-1A, ACOX1); Suppressed inflammatory mRNA expression. | [1][2] |
| Lanifibranor | Pan-PPAR Agonist | Supported by RNA sequencing showing differential therapeutic efficacy. | [3] |
| Resmetirom | THR-β Agonist | Upregulation of fatty acid oxidation genes (e.g., CPT1) and suppression of lipogenic genes (e.g., SREBP-1c). | [1] |
| Semaglutide | GLP-1 Receptor Agonist | Down-expression of genes involved in fibrogenesis (Tgfb1, Timp1, Col1a1) and inflammation (Il1b, Il6, Il12, Tnfa). | [2] |
Experimental Protocols
This compound
-
Animal Model : Young (8-week-old) and old (92-week-old) male Sprague-Dawley rats were used to study aging-induced hepatic steatosis.
-
Drug Administration : this compound was administered orally at a dose of 10 mg/kg body weight, once daily for 4 weeks.
-
Cell Culture : Human hepatoma HepG2 cells were used for in vitro studies. Cells were treated with a liver X receptor (LXR) agonist to induce triglyceride accumulation, followed by treatment with this compound.
-
Histological Analysis : Liver tissues were stained with Oil Red O to visualize lipid accumulation.
-
Gene Expression Analysis : mRNA levels of genes related to fatty acid oxidation and inflammation in liver tissue were quantified using real-time PCR.
Lanifibranor
-
Animal Model : The Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model was used, which involves feeding male C57BL/6J mice a diet high in fat, fructose, and cholesterol for an extended period (28-88 weeks) to induce biopsy-confirmed NASH and fibrosis.[3]
-
Drug Administration : Lanifibranor was administered orally at a dose of 30 mg/kg/day for 12 weeks.[3]
-
Histological Analysis : Liver histology was evaluated for NAFLD Activity Score (NAS) and fibrosis stage using automated deep learning-based image analysis.[3]
-
Biochemical Analysis : Blood and liver biochemistry were analyzed to assess metabolic parameters.[3]
-
Gene Expression Analysis : RNA sequencing was performed on liver tissue to evaluate changes in gene expression profiles.[3]
Resmetirom (MGL-3196)
-
Animal Model : Preclinical studies were conducted in obese mice with NASH induced by a high-fat, high-sugar diet.[4]
-
Drug Administration : Resmetirom was administered at a dose of 3 mg/kg/day.[4]
-
Histological Analysis : Liver histology was assessed for steatosis, inflammation, and ballooning.
-
Biochemical Analysis : Plasma alanine (B10760859) aminotransferase (ALT) activity, hepatic and plasma cholesterol, and blood glucose levels were measured.[4]
-
Mechanism of Action Studies : In vitro studies using cultured HepG2-THR-β cells were performed to assess the impact on mitochondrial respiration, fatty acid oxidation, and inflammatory and fibrotic responses.
Semaglutide
-
Animal Model : A choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) was used to induce NAFLD/NASH in wild-type C57BL/6J male mice.[2]
-
Drug Administration : After 3 weeks on the CDAHFD diet, mice were subcutaneously infused with semaglutide (3.5 μg/d) or saline solution for 3 weeks using osmotic minipumps.[2]
-
Histological Analysis : Liver tissues were stained with Oil Red O and Sirius Red to assess steatosis and fibrosis, respectively.[2]
-
Biochemical Analysis : Blood levels of Alanine transaminase (ALT) and High-Density Lipoprotein (HDL) were measured.[2]
-
Gene Expression and Cellular Analysis : Hepatic transcriptomes were analyzed by RNA sequencing, and liver cell composition was assessed by fluorescence-activated cell sorting (FACS).[2]
Signaling Pathway Diagrams
This compound and Lanifibranor: PPAR Agonism
Caption: PPAR Agonist Signaling Pathway.
Resmetirom: THR-β Agonism
Caption: THR-β Agonist Signaling Pathway.
Semaglutide: GLP-1 Receptor Agonism
References
- 1. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
Reproducibility of MHY 553 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for MHY 553, a novel peroxisome proliferator-activated receptor alpha (PPARα) agonist. The data presented is based on the initial findings and is compared with established alternative PPARα agonists. Detailed experimental protocols are provided to facilitate the reproducibility of the key findings.
Introduction to this compound
This compound is a novel, orally effective PPARα agonist identified as 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol.[1][2] The primary therapeutic potential of this compound, as demonstrated in initial studies, lies in its ability to alleviate hepatic steatosis, commonly known as fatty liver disease. The mechanism of action involves the activation of PPARα, which in turn increases fatty acid oxidation and reduces inflammation in the liver.[1][2]
Comparative Analysis of PPARα Agonists
To evaluate the experimental reproducibility and therapeutic potential of this compound, its performance is compared with other well-established PPARα agonists, namely Fenofibrate and WY14643.
Data Presentation
| Feature | This compound | Fenofibrate | WY14643 |
| Primary Target | PPARα | PPARα | PPARα |
| Reported Biological Activity | Alleviates hepatic steatosis, increases fatty acid oxidation, decreases inflammation.[1][2] | Lowers triglycerides and LDL-C, increases HDL-C; used to treat hypertriglyceridemia and mixed dyslipidemia.[3][4] | Potent PPARα agonist used in research to study lipid metabolism and inflammation.[5] |
| In Vitro PPARα Activation (Luciferase Assay in HepG2 cells) | Showed comparable or stronger activation than WY14643 and fenofibrate.[1] | Standard positive control for PPARα activation. | Standard positive control for PPARα activation.[1] |
| Effect on Fatty Acid Oxidation Gene Expression (in vivo) | Significantly increased mRNA levels of CPT-1A and ACOX1.[1] | Increases expression of genes involved in fatty acid β-oxidation. | Increases expression of genes involved in fatty acid β-oxidation. |
| Effect on Inflammatory Markers (in vivo) | Significantly suppressed mRNA expression of inflammatory markers in the liver of old rats.[1] | Exhibits anti-inflammatory properties. | Shows anti-inflammatory effects in various models.[5] |
| In Vivo Model for Hepatic Steatosis | Ameliorated aging-induced hepatic steatosis in Sprague-Dawley rats.[1] | Prevents and reverses high-fat diet-induced hepatic steatosis in mice. | Ameliorates lipopolysaccharide-induced depressive-like behaviors by preventing neuroinflammation.[6] |
Experimental Protocols
To ensure the reproducibility of the findings related to this compound and to allow for standardized comparisons with other compounds, detailed methodologies for key experiments are provided below.
PPARα Activation Assay (Luciferase Reporter Assay)
This assay is crucial for determining the ability of a compound to activate the PPARα receptor.
Cell Line: Human hepatoma cell line (HepG2).
Protocol:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS).
-
For the assay, seed cells in 24-well plates.
-
Transfect cells with a PPARα expression vector and a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector using a suitable transfection reagent. A renilla luciferase vector can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a fresh medium containing this compound, a positive control (e.g., Fenofibrate, WY14643), or a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the renilla luciferase activity.
-
Fatty Acid Oxidation (FAO) Assay
This assay measures the effect of a compound on the rate of fatty acid breakdown in cells.
Method: Quantification of the expression of key FAO genes (CPT-1A and ACOX1) via Real-Time PCR.
Protocol:
-
Animal Treatment and Tissue Collection:
-
Treat animal models (e.g., rats or mice) with this compound or control compounds for a specified period.
-
At the end of the treatment, euthanize the animals and collect liver tissue samples.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the liver tissue using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR (RT-PCR):
-
Perform RT-PCR using specific primers for CPT-1A, ACOX1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The reaction mixture typically contains cDNA, primers, SYBR Green master mix, and nuclease-free water.
-
Run the PCR with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Quantification of Inflammatory Markers
This protocol details the measurement of pro-inflammatory cytokine mRNA levels in liver tissue.
Method: Real-Time PCR (RT-PCR) for TNF-α and IL-6.
Protocol:
-
Sample Preparation:
-
Follow the same procedure for animal treatment, tissue collection, RNA extraction, and cDNA synthesis as described in the FAO assay protocol.
-
-
Real-Time PCR (RT-PCR):
-
Use specific primers for TNF-α, IL-6, and a housekeeping gene.
-
Perform the RT-PCR reaction and data analysis as described in the FAO assay protocol to determine the relative expression levels of the inflammatory markers.
-
Mandatory Visualizations
Signaling Pathway of this compound in Hepatic Steatosis
Caption: this compound activates PPARα, leading to increased fatty acid oxidation and reduced inflammation.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro and in vivo evaluation of this compound's effect on PPARα and hepatic steatosis.
Logical Relationship of this compound and Alternatives
Caption: this compound in relation to other PPARα agonists for treating hepatic steatosis.
References
- 1. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
MHY 553 vs. Lifestyle Interventions in NAFLD Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health challenge, driving significant research into effective therapeutic strategies. While lifestyle modifications, including diet and exercise, are the cornerstone of current management, pharmacological interventions are actively being explored. This guide provides a comparative analysis of a novel PPARα agonist, MHY 553, and lifestyle interventions in preclinical NAFLD models, offering insights into their respective efficacies and mechanisms of action based on available experimental data.
Quantitative Efficacy Comparison
The following tables summarize the quantitative effects of this compound and lifestyle interventions on key markers of NAFLD in rodent models. It is important to note that the data are compiled from separate studies and do not represent a head-to-head comparison.
Table 1: Effects on Hepatic Steatosis and Body Weight
| Intervention | Animal Model | Duration | Key Findings | Reference |
| This compound | Aging Sprague-Dawley Rats (Hepatic Steatosis Model) | 4 weeks | - Hepatic Triglyceride Proportion: Significantly decreased. | [[“]] |
| MHY 3200 (PPARα agonist) | High-Fat Diet (HFD)-induced NAFLD Rats | 4 weeks | - Hepatic Triglyceride Content: Significantly decreased. | [2] |
| Exercise (Swimming) | High-Fat Diet (HFD)-induced NAFLD Mice | 8 weeks | - Liver Weight: Significantly decreased. - Body Weight: Significantly decreased. | [3] |
| Exercise (Treadmill) | High-Fat Diet (HFD)-induced Obese Mice | 8 weeks | - Liver Triglycerides: Significantly decreased. - Fat Mass: Significantly decreased. | [4] |
| Dietary Intervention (Caloric Restriction) | High-Fat Diet (HFD)-induced NAFLD Rats | 20 weeks | - Liver Steatosis Score: Significantly improved (from stage 2/3 to 0/1). | [5] |
Table 2: Effects on Serological Markers
| Intervention | Animal Model | Duration | Key Serological Findings | Reference |
| This compound | Aging Sprague-Dawley Rats | 4 weeks | - Serum Triglycerides, Total Cholesterol, NEFA, Glucose: No significant change. - ALT, AST: No significant change. | [[“]] |
| MHY 3200 (PPARα agonist) | HFD-induced NAFLD Rats | 4 weeks | - Serum Triglycerides, Glucose, ALT, Insulin (B600854): Significantly decreased. | [2] |
| Exercise (Swimming) | HFD-induced NAFLD Mice | 8 weeks | - Serum ALT, AST: Significantly decreased. | [3] |
| Dietary Intervention (Caloric Restriction) | HFD-induced NAFLD Rats | 20 weeks | - Serum ALT, Cholesterol: Significantly elevated initially, then normalized with diet. - HOMA-IR: Significantly higher in HFD, normalized with diet. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in the cited studies.
NAFLD Induction Protocols
-
High-Fat Diet (HFD)-Induced NAFLD in Rats: Male Sprague-Dawley rats are often fed a high-fat diet for a period of 4 to 20 weeks.[2][5] A typical diet may derive 45% to 60% of its calories from fat, often supplemented with cholesterol and fructose (B13574) to accelerate NAFLD progression.[6][7]
-
High-Fat Diet (HFD)-Induced NAFLD in Mice: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity and NAFLD.[8] A high-fat diet providing 60% of calories from fat is administered for 8 to 80 weeks to induce hepatic steatosis, inflammation, and insulin resistance.[3][9]
This compound Administration Protocol
-
Oral Gavage in Aging Rat Model: In a study on aging-induced hepatic steatosis, this compound was administered orally to old Sprague-Dawley rats at a dose of 10 mg/kg body weight daily for 4 weeks.[[“]]
Lifestyle Intervention Protocols
-
Exercise (Swimming) in Mice: After NAFLD induction with a high-fat diet, mice are subjected to a swimming exercise protocol. An adaptive week is followed by swimming sessions of increasing duration, reaching 45 minutes per day, 5 days a week, for 8 weeks.[3]
-
Exercise (Treadmill) in Mice: High-fat diet-induced obese mice undergo treadmill running for 8 weeks. The protocol typically involves a graded increase in speed and duration.[4]
-
Dietary Intervention (Caloric Restriction) in Rats: Following the induction of NAFLD with a high-fat, high-cholesterol diet, a subset of animals is switched to a standard chow diet to model caloric restriction and weight loss. The effects are monitored over several weeks.[5]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and lifestyle interventions in NAFLD models are mediated by distinct yet partially overlapping signaling pathways.
This compound: A PPARα Agonist
This compound functions as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in hepatic lipid metabolism.[[“]] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT-1A) and Acyl-CoA Oxidase 1 (ACOX1).[[“]] This enhances the breakdown of fatty acids in the liver, thereby reducing the accumulation of triglycerides that characterizes hepatic steatosis. Additionally, this compound has been shown to suppress inflammatory gene expression in the liver.[[“]]
Lifestyle Interventions: Multi-faceted Mechanisms
Lifestyle interventions, encompassing both diet and exercise, impact NAFLD through a broader range of mechanisms.
-
Exercise: Regular physical activity is known to improve insulin sensitivity and increase energy expenditure. At the molecular level, exercise activates AMP-activated protein kinase (AMPK), a key energy sensor.[4] Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), leading to a decrease in de novo lipogenesis. Furthermore, exercise can enhance mitochondrial biogenesis and fatty acid oxidation, partly through the activation of the PGC-1α signaling pathway.[2]
-
Dietary Caloric Restriction: Reducing caloric intake, particularly from fats and refined carbohydrates, directly lessens the substrate load on the liver. This leads to a reduction in hepatic triglyceride synthesis and storage. Weight loss achieved through dietary changes also improves systemic insulin sensitivity and reduces the influx of fatty acids from adipose tissue to the liver.
References
- 1. consensus.app [consensus.app]
- 2. mdpi.com [mdpi.com]
- 3. Exercise in mice ameliorates high-fat diet-induced nonalcoholic fatty liver disease by lowering HMGCS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Exercise Regulates Hepatic Lipolytic Factors as Effective as Aerobic Exercise in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modeling Diet-Induced NAFLD and NASH in Rats: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of high fat diets on rodent liver bioenergetics and oxidative imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
MHY553 Demonstrates Potent In Vivo Anti-inflammatory Effects: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data confirms that MHY553, a novel synthetic PPARα agonist, exhibits significant anti-inflammatory properties in vivo. This guide provides a comparative analysis of MHY553's performance against established anti-inflammatory agents, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to inform researchers and drug development professionals.
Comparative Efficacy of Anti-inflammatory Agents
To contextualize the anti-inflammatory potential of MHY553, its effects are compared with commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Ibuprofen, and the corticosteroid, Dexamethasone. The data is presented based on two standard in vivo models of acute inflammation: carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Time Point (hours) | Paw Edema Inhibition (%) | Key Inflammatory Marker Inhibition |
| MHY553 | Data Not Available | - | Data Not Available | Inhibits expression of COX-2, iNOS, IL-1β, IL-6 |
| Indomethacin | 5 mg/kg | 5 | Significant | Reduces iNOS & COX-2 expression; Decreases TNF-α & IL-1β levels[1] |
| Ibuprofen | 100 mg/kg | 4 | ~50% | Reduces IL-6[2] |
Note: Quantitative in vivo data for paw edema inhibition by MHY553 was not available in the reviewed literature. The provided information is based on reported inhibitory effects on inflammatory markers.
Table 2: Comparison of Anti-inflammatory Activity in Croton Oil-Induced Mouse Ear Edema
| Compound | Dose (per ear) | Time Point (hours) | Ear Edema Inhibition (%) | Key Inflammatory Marker Inhibition |
| MHY553 | Not Applicable | - | Not Applicable | - |
| Dexamethasone | 0.1 mg | 9 days (multiple applications) | Significant reduction in ear weight and thickness | Reduces MPO and NAG activity; Decreases TNF-α and IL-6 levels[3][4][5] |
Note: The croton oil ear edema model is more suitable for topical agents. MHY553 has been studied for its effects on skin inflammation, but direct comparative data in this specific model is not available.
Mechanistic Insights: Signaling Pathways
MHY553 exerts its anti-inflammatory effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This activation interferes with key pro-inflammatory signaling cascades.
Activation of PPARα by MHY553 has been shown to antagonize the pro-inflammatory transcription factors NF-κB and AP-1.[6][7][8][9] This inhibitory action prevents the transcription of a suite of pro-inflammatory genes, including those for COX-2, iNOS, IL-1β, and IL-6, thereby reducing the inflammatory response.
In contrast, traditional NSAIDs like Indomethacin and Ibuprofen primarily function by directly inhibiting the activity of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.
Experimental Protocols
Detailed methodologies for the in vivo models cited are crucial for the replication and validation of these findings.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the efficacy of anti-inflammatory compounds against acute inflammation.
Protocol Steps:
-
Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: Test compounds (e.g., MHY553), reference drugs (e.g., Indomethacin 5 mg/kg), or vehicle are administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[1]
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[1]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Biomarker Analysis: At the end of the experiment, paw tissue can be collected for analysis of inflammatory markers (e.g., COX-2, iNOS, cytokines) via methods like Western blot or ELISA.[1]
Croton Oil-Induced Ear Edema in Mice
This model is particularly useful for evaluating the topical anti-inflammatory activity of test compounds.
Protocol Steps:
-
Animal Acclimatization: Male Swiss mice (25-30 g) are acclimatized for at least one week.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Topical Application: The test compound or reference drug (e.g., Dexamethasone 0.1 mg/ear) is applied topically to the inner and outer surfaces of the right ear 15-30 minutes before the irritant.[5]
-
Induction of Edema: A solution of croton oil in a vehicle like acetone (e.g., 5%) is applied to the right ear. The left ear typically receives the vehicle alone and serves as a control.[5]
-
Measurement of Edema: After a specified time (e.g., 4-6 hours for acute models, or over several days for chronic models), animals are euthanized. A standard-sized biopsy punch is used to collect a section of each ear, and the difference in weight between the right and left ear punches indicates the degree of edema.[5]
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the control group.
-
Biomarker Analysis: Ear tissue can be homogenized to measure the activity of inflammatory enzymes like myeloperoxidase (MPO) or levels of cytokines.[3]
Conclusion
The available in vivo data strongly suggest that MHY553 is a promising anti-inflammatory agent. Its mechanism of action, centered on PPARα activation and subsequent inhibition of the NF-κB and MAPK/AP-1 signaling pathways, offers a distinct and potentially advantageous profile compared to traditional NSAIDs. While direct comparative studies with quantitative edema inhibition data are needed to fully elucidate its potency relative to established drugs, the consistent suppression of key pro-inflammatory mediators underscores its therapeutic potential. The detailed experimental protocols provided herein offer a framework for future comparative efficacy and mechanistic studies.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MHY 553 and Saroglitazar: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a detailed comparative analysis of MHY 553 and saroglitazar (B610694), focusing on their mechanisms of action, experimental data, and relevant signaling pathways. The information is presented to facilitate an objective evaluation of their therapeutic potential.
Introduction
This compound is a novel peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been investigated for its potential to alleviate age-induced hepatic steatosis. Saroglitazar is an established dual PPARα/γ agonist, approved in India for the treatment of diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD)/non-alcoholic steatohepatitis (NASH). This guide provides a side-by-side comparison of these two compounds based on available preclinical and clinical data.
Mechanism of Action
This compound is a selective PPARα agonist.[1] Its mechanism of action centers on the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. By activating PPARα, this compound stimulates the transcription of genes involved in fatty acid oxidation, leading to a reduction in hepatic lipid accumulation. It also exhibits anti-inflammatory effects by suppressing the expression of inflammatory markers.
Saroglitazar is a dual agonist of both PPARα and PPARγ.[2][3] This dual activity allows it to address both dyslipidemia and hyperglycemia. The PPARα agonism primarily targets lipid metabolism, leading to increased fatty acid oxidation in the liver, which helps lower triglycerides and very low-density lipoprotein (VLDL) cholesterol.[3] The PPARγ agonism enhances insulin (B600854) sensitivity by modulating the transcription of genes involved in glucose uptake and utilization, thereby improving glycemic control.[3]
Signaling Pathways
The signaling pathways for this compound and saroglitazar are depicted below, highlighting their primary targets and downstream effects.
Caption: this compound Signaling Pathway.
Caption: Saroglitazar Signaling Pathway.
Preclinical Data
In Vitro Studies
| Parameter | This compound | Saroglitazar |
| Cell Line | HepG2 | HepG2 |
| Primary Target | PPARα | PPARα and PPARγ |
| Effect on Triglyceride Accumulation | Inhibited triglyceride accumulation induced by a liver X receptor agonist.[2][3] | Not explicitly detailed in the provided search results. |
| EC50 for hPPARα | Not specified in search results. | 0.65 pmol/L[4][5] |
| EC50 for hPPARγ | Not active on other PPAR subtypes.[2][3] | 3 nmol/L[4][5] |
In Vivo Studies
| Parameter | This compound (in aged Sprague-Dawley rats) | Saroglitazar (in various preclinical models) |
| Model | Aged Sprague-Dawley rats | db/db mice, Zucker fa/fa rats, Golden Syrian hamsters[4] |
| Effect on Hepatic Steatosis | Markedly ameliorated aging-induced hepatic steatosis.[2][3] | Reduced hepatic steatosis, ballooning, inflammation, and fibrosis in animal models of NASH.[6] |
| Effect on Body Weight | No significant changes.[2][3] | No effect on body weight in humans.[6] |
| Effect on Serum Liver Injury Markers | No significant changes.[2][3] | Improved liver enzymes in animal models and patients.[2][6] |
| Effect on Fatty Acid Oxidation Genes | Significantly increased mRNA expression of CPT-1A and ACOX1.[1] | Increases hepatic oxidation of fatty acids.[7] |
| Effect on Inflammatory Markers | Significantly suppressed inflammatory mRNA expression.[1] | Reduces inflammation in the liver.[6] |
| Effect on Lipid Profile | Not detailed. | Dose-dependent reductions in serum triglycerides and free fatty acids.[4] |
| Effect on Glycemic Control | Not detailed. | Dose-dependent reductions in serum glucose and insulin.[4] |
Clinical Data
This compound: There is currently no publicly available clinical data for this compound.
Saroglitazar: Saroglitazar has undergone extensive clinical development and is approved for clinical use in India.
-
Diabetic Dyslipidemia: Clinical trials have demonstrated that saroglitazar effectively reduces triglycerides, LDL cholesterol, and VLDL cholesterol, while increasing HDL cholesterol.[8] It also improves glycemic control by reducing fasting plasma glucose and HbA1c.[2]
-
NAFLD/NASH: In Phase 2 and 3 clinical trials, saroglitazar has been shown to significantly reduce liver fat content, improve liver enzymes (ALT), and show improvements in liver histology, including steatosis, ballooning, and inflammation.[2][9][10]
-
Safety Profile: Clinical trials and post-marketing surveillance have shown saroglitazar to be generally well-tolerated with a favorable safety profile.[3][6] It has not been associated with adverse effects like weight gain and edema, which are sometimes seen with other PPARγ agonists.[8]
Experimental Protocols
This compound In Vivo Study in Aged Rats
-
Animal Model: Young (8-week-old) and old (92-week-old) male Sprague-Dawley rats were used.
-
Treatment: this compound was administered orally to old rats at doses of 1 and 3 mg/kg/day for 4 weeks.
-
Analysis:
Saroglitazar Clinical Trial for NASH (Illustrative Example)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 study.[11]
-
Patient Population: Patients with biopsy-proven NASH.[11]
-
Intervention: Saroglitazar Magnesium (2 mg or 4 mg) or placebo administered orally once daily.[11]
-
Primary Endpoint: Change in liver fat content as measured by MRI-PDFF from baseline.[9]
-
Secondary Endpoints: Changes in liver enzymes (ALT, AST), lipid profile, glycemic parameters, and liver histology (NAS score).[2][11]
Comparative Experimental Workflow
References
- 1. oncotarget.com [oncotarget.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Reversal of Biological Age in Multiple Rat Organs by Young Porcine Plasma Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin alleviates oxidative damage in acute pancreatitis via direct antioxidant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Observational Assessment Method for Aging Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for MHY 553
For researchers and professionals engaged in drug development, the meticulous management of chemical compounds is critical for ensuring both laboratory safety and environmental integrity. MHY 553, a PPARα agonist with the CAS Number 6265-56-1, requires careful handling and disposal due to its potential hazards and limited toxicological data. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Chemical Identification and Hazard Summary
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 6265-56-1 |
| Chemical Name | 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol |
| Molecular Formula | C₁₃H₉NO₂S |
| Appearance | Yellow solid[1] |
| Known Hazards | May be harmful by inhalation, ingestion, or skin absorption. May cause irritation to eyes, mucous membranes, and skin. The toxicological properties have not been fully investigated. It is advised to treat this compound as potentially toxic.[1] |
Immediate Safety and Personal Protective Equipment (PPE)
Before commencing any disposal procedures, it is imperative to handle this compound within a certified chemical fume hood to minimize the risk of inhalation. All personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Required if handling the powder outside of a chemical fume hood |
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Isolate all waste materials containing this compound. This includes the pure compound, any contaminated labware (such as vials, weighing boats, and pipette tips), and contaminated PPE.
-
Solid chemical wastes, including dry this compound and contaminated absorbent materials, should be collected in the original container if possible, or a designated, compatible waste container.[2]
2. Waste Container Labeling:
-
Utilize a chemically compatible waste container that is in good condition, free from leaks, and has a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound (4-(benzo[d]thiazol-2-yl)benzene-1,3-diol)", the CAS number "6265-56-1", and an approximate concentration and quantity.
-
Record the date when the first item of waste was placed in the container.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials. This compound should be protected from light and heat and strong oxidizing agents should be avoided.[1]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service to schedule a pickup.
-
Provide the waste disposal service with the complete Safety Data Sheet (SDS) for this compound.
Emergency Spill Procedures
In the event of an this compound spill, immediate and systematic action is crucial to contain the material and ensure the safety of laboratory personnel.
1. Evacuation and Notification:
-
Alert colleagues in the immediate vicinity and evacuate the area of the spill.
-
Inform the laboratory supervisor and the relevant safety officer.
2. Secure the Area:
-
Restrict access to the spill area.
-
If it is safe to do so, eliminate any nearby ignition sources.
3. Spill Containment and Cleanup:
-
Before re-entering the spill area, ensure you are wearing the appropriate PPE as detailed in the table above.
-
For a solid spill, carefully vacuum or sweep up the dry material to avoid raising dust, and place it into the designated hazardous waste container.[1]
-
After the bulk of the material has been removed, decontaminate the surfaces and any equipment used for cleanup with alcohol or another suitable laboratory detergent and water.[1]
4. Disposal of Cleanup Materials:
-
All materials used for cleaning up the spill, including contaminated PPE, must be placed in the hazardous waste container and disposed of according to the procedures outlined above.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound, from generation to final disposal, including emergency spill response.
References
Essential Safety and Operational Guide for Handling MHY 553
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of MHY 553, a novel Peroxisome Proliferator-Activated Receptor α (PPARα) agonist.
This document provides critical safety protocols and detailed operational procedures for the laboratory use of this compound (CAS No. 6265-56-1). Adherence to these guidelines is essential to ensure personal safety and experimental integrity.
Immediate Safety and Handling
This compound, with the IUPAC name 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol, is a solid yellow powder.[1] While comprehensive toxicological properties have not been fully investigated, it should be handled with care as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the necessary PPE for specific laboratory procedures.[2][3] The following table summarizes the recommended PPE when handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Safety glasses or goggles. A face shield may be necessary for splash hazards.[1][4] | To protect against chemical splashes, dust, and flying particles.[4][5] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4] | To prevent skin contact with the compound.[1] |
| Body | Laboratory coat.[1] | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood is recommended to avoid inhalation of dust or aerosols.[1][6] | To prevent respiratory irritation or potential systemic effects from inhalation.[1] |
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plans
This compound is a PPARα agonist that has been shown to alleviate hepatic steatosis by increasing fatty acid oxidation and reducing inflammation.[7][8]
Experimental Protocols
The following are key experimental protocols adapted from the study by Kim et al. (2017), "Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging."[7][8]
In Vivo Study in Rats:
-
Animal Model: Young (8-week-old) and old (72-week-old) male Sprague-Dawley rats.
-
Dosage and Administration: this compound administered orally.
-
Objective: To evaluate the effect of this compound on aging-induced hepatic steatosis.[8]
-
Key Finding: this compound administration markedly ameliorated aging-induced hepatic steatosis without altering body weight or liver injury markers.[7][8]
In Vitro Study in HepG2 Cells:
-
Cell Line: Human hepatoma cell line (HepG2).
-
Treatment: Induction of lipid accumulation using the LXR agonist T0901317.
-
Objective: To assess the direct effect of this compound on triglyceride accumulation in liver cells.[8][9]
-
Key Finding: this compound inhibited triglyceride accumulation induced by the LXR agonist.[7][8]
Signaling Pathway of this compound in Hepatic Steatosis
This compound functions as a PPARα agonist. Upon activation, PPARα translocates to the nucleus and upregulates the expression of genes involved in fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1A (CPT-1A) and Acyl-CoA Oxidase 1 (ACOX1).[7][8] This leads to increased fatty acid breakdown and a reduction in lipid accumulation in the liver. Concurrently, this compound has been observed to suppress the expression of inflammatory markers.[7][8]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled, and sealed hazardous waste container.[6]
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, must be disposed of in the same hazardous chemical waste container.[6]
Disposal Procedure
-
Containerization: Ensure all waste is stored in compatible, leak-proof containers.[10][11]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the hazardous waste.[6] They will ensure compliance with all federal, state, and local regulations.[12]
Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. mml.org [mml.org]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. m2yacademy.com [m2yacademy.com]
- 5. michigan.gov [michigan.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. msdh.ms.gov [msdh.ms.gov]
- 11. tceq.texas.gov [tceq.texas.gov]
- 12. PRISM Product Recycle / Disposal Information | MSA Safety | United States [us.msasafety.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
